molecular formula C34H62O2 B15552360 Linolenyl palmitate

Linolenyl palmitate

Cat. No.: B15552360
M. Wt: 502.9 g/mol
InChI Key: HNNWULCXHKISMF-SVNQLWEDSA-N
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Description

Linolenyl palmitate is a wax ester.

Properties

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

[(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] hexadecanoate

InChI

InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h5,7,11,13,17-18H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17-

InChI Key

HNNWULCXHKISMF-SVNQLWEDSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of linolenyl palmitate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of linolenyl palmitate. It is intended for a scientific audience and includes detailed experimental protocols and data presented for clarity and practical application.

Chemical Identity and Structure

This compound is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] Specifically, it is the ester formed from the saturated fatty acid, palmitic acid, and the polyunsaturated fatty alcohol, linolenyl alcohol.

The IUPAC name for this compound is [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] hexadecanoate.[2] The molecule consists of a 16-carbon saturated acyl chain (from palmitic acid) and an 18-carbon alcohol chain with three cis double bonds at the 9th, 12th, and 15th carbon positions (from linolenyl alcohol).

Below is a summary of the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] hexadecanoate[2]
Synonyms This compound, 9Z,12Z,15Z-octadecatrienyl hexadecanoate, WE(18:3(9Z,12Z,15Z)/16:0)[2][3]
Molecular Formula C34H62O2
Molecular Weight 502.86 g/mol
CAS Number 2692623-57-5
Lipid MAPS ID LMFA07010122
ChEBI ID CHEBI:165663

Physicochemical Properties

For comparative purposes, the table below lists the known properties of palmitic acid and two structurally related wax esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical State at 25°C
Palmitic AcidC16H32O2256.4262.9White solid
Cetyl Palmitate (Saturated)C32H64O2480.8554 - 56White waxy solid
Oleyl Palmitate (Monounsaturated)C34H66O2506.8924Solid

Synthesis of this compound

The synthesis of wax esters can be achieved through chemical or enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, milder reaction conditions, and reduced environmental impact. Lipases are commonly employed for the esterification of fatty acids and fatty alcohols.

Below is a logical workflow for the enzymatic synthesis of this compound.

G Enzymatic Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions Palmitic Acid Palmitic Acid Esterification Reaction Esterification Reaction Palmitic Acid->Esterification Reaction Linolenyl Alcohol Linolenyl Alcohol Linolenyl Alcohol->Esterification Reaction Immobilized Lipase Immobilized Lipase Immobilized Lipase->Esterification Reaction Organic Solvent (e.g., n-hexane) Organic Solvent (e.g., n-hexane) Organic Solvent (e.g., n-hexane)->Esterification Reaction Controlled Temperature (e.g., 45-65°C) Controlled Temperature (e.g., 45-65°C) Controlled Temperature (e.g., 45-65°C)->Esterification Reaction Water Removal (e.g., molecular sieves) Water Removal (e.g., molecular sieves) Water Removal (e.g., molecular sieves)->Esterification Reaction Purification Purification Esterification Reaction->Purification This compound This compound Purification->this compound G Analytical Workflow for this compound cluster_purification Purification cluster_analysis Analysis Crude Sample Crude Sample Preliminary Purification Column Chromatography (Silica Gel) Crude Sample->Preliminary Purification Fraction Collection TLC Monitoring Preliminary Purification->Fraction Collection Structural Analysis GC-MS NMR Spectroscopy Fraction Collection->Structural Analysis Quantification GC with FID HPLC with ELSD Structural Analysis->Quantification G General Biological Roles of Wax Esters cluster_roles Biological Functions Wax Esters Wax Esters Protective Coatings Water Repellency (e.g., Plant Leaves, Animal Skin) Wax Esters->Protective Coatings Energy Storage Metabolic Fuel (e.g., Marine Copepods) Wax Esters->Energy Storage Buoyancy Density Regulation (e.g., Marine Animals) Wax Esters->Buoyancy Potential Therapeutics Delayed Fatty Acid Release (Anti-inflammatory, Anti-obesity) Wax Esters->Potential Therapeutics

References

Linolenyl palmitate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Linolenyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific wax ester, this document also extrapolates information from its constituent molecules, alpha-linolenic acid and palmitic acid, as well as from structurally similar compounds. All quantitative data is summarized in tables for clarity, and detailed experimental protocols are proposed. Signaling pathways associated with its components are visualized to provide a foundational understanding for future research.

Core Physical and Chemical Properties

This compound is a wax ester formed from the esterification of alpha-linolenic acid (an omega-3 fatty acid) and palmitic acid (a saturated fatty acid).[1][2] Its structure combines a polyunsaturated acyl chain with a saturated fatty alcohol chain.

Data Presentation: Quantitative Properties
PropertyValueSource
Molecular Formula C₃₄H₆₂O₂[1][2]
Molecular Weight 502.86 g/mol [1]
IUPAC Name [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] hexadecanoate[2]
Synonyms (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-yl hexadecanoate, WE(18:3(9Z,12Z,15Z)/16:0)[1][2]
CAS Number 2692623-57-5[1]
Physical State Solid[1]
Purity >99%[1]
Storage Temperature Freezer conditions recommended[1]
Melting Point Data not available. (For comparison, Cetyl Palmitate: 54-56 °C)[3]
Boiling Point Data not available. (High molecular weight esters typically have high boiling points, often measured under vacuum)[4]
Solubility Data not available. Expected to be insoluble in water and soluble in nonpolar organic solvents like hexane (B92381) and chloroform, based on the properties of similar lipids.[5][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on established methods for similar lipid molecules, the following protocols are proposed.

Proposed Synthesis: Lipase-Mediated Esterification

Enzymatic synthesis using lipase (B570770) is a common and effective method for producing fatty acid esters, offering high specificity and mild reaction conditions. This proposed protocol is adapted from methods used for synthesizing other fatty acid esters.[7]

Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of alpha-linolenic acid and palmitoyl (B13399708) coenzyme A (or a suitable activated form of palmitic acid) in a non-polar organic solvent such as isooctane (B107328) or hexane.

  • Enzymatic Reaction: Add an immobilized lipase, such as Candida antarctica lipase A, to the reactant solution. The reaction mixture should be incubated at a controlled temperature (e.g., 50°C) with constant agitation.

  • Reaction Monitoring: Monitor the progress of the esterification reaction over time using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, remove the immobilized enzyme by filtration. The solvent is then evaporated under reduced pressure. The resulting crude product can be purified using preparative liquid chromatography to yield pure this compound.

  • Verification: Confirm the structure and purity of the synthesized this compound using techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a conceptual workflow for the proposed synthesis.

G cluster_prep Reactant Preparation cluster_reaction Esterification cluster_purification Purification & Analysis reac1 Alpha-Linolenic Acid solv Dissolve in Isooctane reac1->solv reac2 Palmitic Acid reac2->solv react_mix Reactant Solution solv->react_mix lipase Add Immobilized Lipase react_mix->lipase incubate Incubate at 50°C with Agitation lipase->incubate filter Filter to Remove Lipase incubate->filter evap Evaporate Solvent filter->evap purify Preparative LC evap->purify analyze FTIR / NMR Analysis purify->analyze final_prod Pure this compound analyze->final_prod

Proposed workflow for the synthesis of this compound.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis of fatty acids and their esters. The following method is a general approach that can be optimized for the specific analysis of this compound.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

  • Chromatographic System:

    • Column: A reverse-phase C18 column is typically used for separating fatty acid esters.

    • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water is common.[8] The exact ratio or gradient profile would require optimization.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 15-30°C) to ensure reproducibility.[8]

  • Detection:

    • Detector: A UV detector set at a low wavelength (e.g., 205-242 nm) can be used, as fatty acid esters have weak chromophores.[9]

    • Alternative Detection: For higher sensitivity and structural information, a mass spectrometer (LC-MS) can be employed.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of pure this compound. An internal standard can also be used to improve accuracy.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. Therefore, the biological context is inferred from its constituent fatty acids.

  • Alpha-Linolenic Acid (ALA): As an essential omega-3 fatty acid, ALA is a precursor to longer-chain omega-3 fatty acids like EPA and DHA. It is known to have various health benefits, including anti-inflammatory, cardioprotective, and neuroprotective effects.[10]

  • Palmitic Acid: This 16-carbon saturated fatty acid is a major component of lipids in the human body. While essential for functions like membrane structure and energy storage, excessive levels of free palmitate have been shown to induce cellular stress and inflammation.[11] Palmitate can activate several signaling pathways, leading to effects such as endoplasmic reticulum (ER) stress, apoptosis, and impaired insulin (B600854) signaling.[12][13][14]

Palmitate-Induced Endoplasmic Reticulum (ER) Stress and Apoptosis

High concentrations of palmitate can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress. Prolonged ER stress can activate apoptotic pathways. This process involves the activation of various stress-related kinases and transcription factors.[12]

The diagram below illustrates a simplified signaling pathway for palmitate-induced ER stress leading to apoptosis.

G palmitate Excess Palmitate er_stress Endoplasmic Reticulum (ER) Stress palmitate->er_stress chop CHOP Upregulation er_stress->chop jnk JNK Phosphorylation er_stress->jnk apoptosis Apoptosis chop->apoptosis jnk->apoptosis

Simplified pathway of palmitate-induced ER stress and apoptosis.

It is crucial to emphasize that these pathways are documented for free palmitate. The biological effects of this compound, where the palmitic acid is ester-linked to linolenyl alcohol, may differ significantly and require dedicated experimental investigation. The esterification could alter its bioavailability, cellular uptake, and interaction with cellular receptors and enzymes.

Conclusion and Future Directions

This compound is a wax ester with well-defined chemical identifiers but limited publicly available data on its specific physical properties and biological activities. This guide has provided a summary of the existing information and proposed experimental protocols for its synthesis and analysis based on established methods for similar lipids. The biological activity has been discussed in the context of its constituent fatty acids, highlighting the pro-inflammatory potential of palmitate and the anti-inflammatory nature of alpha-linolenic acid.

Future research should focus on:

  • Experimental determination of the melting point, boiling point, and solubility of pure this compound.

  • Validation of the proposed synthesis and analysis protocols.

  • In-depth investigation of the biological effects of intact this compound on various cell types to understand if it exhibits a unique activity profile compared to its individual components.

  • Elucidation of specific signaling pathways modulated by this compound to determine its potential as a bioactive molecule in nutrition, cosmetics, or drug development.

References

Natural Sources of Linolenyl Palmitate in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl palmitate, a wax ester comprised of α-linolenic acid and palmitic acid, holds potential for various applications in the pharmaceutical and cosmetic industries due to the combined biological activities of its constituent fatty acids. While the targeted synthesis of specific wax esters in transgenic plants is an emerging field, identifying natural botanical sources remains a critical area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound in the plant kingdom. It delves into the biosynthetic pathways of wax esters, identifies potential plant candidates based on the prevalence of its precursors, details experimental protocols for extraction and analysis, and outlines future research directions for the discovery and quantification of this specific ester.

Introduction

Wax esters are neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols. In plants, they are primary components of cuticular wax, forming a protective barrier on the surfaces of leaves, stems, flowers, and fruits. This layer plays a crucial role in preventing water loss, protecting against UV radiation, and defending against pathogens and insects. While the general composition of plant waxes is well-studied, the presence and concentration of specific wax esters, such as this compound, are often not explicitly detailed in literature.

This guide aims to consolidate the existing knowledge on the natural occurrence of this compound in plants, providing a foundational resource for researchers seeking to identify and isolate this compound for further study and potential commercial applications.

Biosynthesis of Wax Esters in Plants

The biosynthesis of wax esters in plants is a two-step enzymatic process primarily occurring in the endoplasmic reticulum of epidermal cells. The key enzymes involved are Fatty Acyl-CoA Reductase (FAR) and Wax Synthase (WS), which can also be a bifunctional enzyme with diacylglycerol acyltransferase activity (WSD).

  • Fatty Alcohol Formation: A Fatty Acyl-CoA Reductase (FAR) catalyzes the reduction of a fatty acyl-CoA to a primary fatty alcohol. For the synthesis of the linolenyl moiety of this compound, a linolenoyl-CoA would be reduced to linolenyl alcohol.

  • Esterification: A Wax Synthase (WS) or a bifunctional Wax Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WSD) then catalyzes the esterification of a fatty alcohol with a fatty acyl-CoA. This compound can be formed through two potential routes:

    • The esterification of linolenyl alcohol with palmitoyl-CoA.

    • The esterification of a C16 fatty alcohol (e.g., palmitoyl (B13399708) alcohol) with linolenoyl-CoA.

The substrate specificity of both FAR and WS enzymes varies between plant species and plays a crucial role in determining the final composition of the wax esters.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the generalized pathway for wax ester biosynthesis, highlighting the potential routes to this compound.

Wax_Ester_Biosynthesis cluster_0 Fatty Acid Elongation & Desaturation cluster_1 Fatty Alcohol Synthesis cluster_2 Wax Ester Synthesis Palmitoyl_CoA Palmitoyl-CoA (C16:0) FAR_1 Fatty Acyl-CoA Reductase (FAR) Palmitoyl_CoA->FAR_1 WS_1 Wax Synthase (WS/WSD) Palmitoyl_CoA->WS_1 Linolenoyl_CoA Linolenoyl-CoA (C18:3) FAR_2 Fatty Acyl-CoA Reductase (FAR) Linolenoyl_CoA->FAR_2 WS_2 Wax Synthase (WS/WSD) Linolenoyl_CoA->WS_2 Palmitoyl_Alcohol Palmitoyl Alcohol FAR_1->Palmitoyl_Alcohol Palmitoyl_Alcohol->WS_2 Linolenyl_Alcohol Linolenyl Alcohol FAR_2->Linolenyl_Alcohol Linolenyl_Alcohol->WS_1 Linolenyl_Palmitate_1 This compound WS_1->Linolenyl_Palmitate_1 Linolenyl_Palmitate_2 This compound WS_2->Linolenyl_Palmitate_2

Biosynthesis of this compound.

Potential Natural Sources of this compound

Direct quantitative data for this compound in specific plant species is scarce in publicly available literature. However, an inferential approach can be employed by identifying plants that are rich in both α-linolenic acid and palmitic acid. The co-occurrence of these precursors within the same tissues, particularly in the epidermis where cuticular waxes are synthesized, increases the likelihood of this compound formation.

Plants with High α-Linolenic Acid Content

Several plant species are known for their high content of α-linolenic acid, primarily in their seed oils. While the primary lipid class in seed oils is triacylglycerols, the presence of wax esters has also been reported.

Plant SpeciesCommon NameTissueα-Linolenic Acid (% of total fatty acids)Palmitic Acid (% of total fatty acids)
Linum usitatissimumFlax (Linseed)Seed Oil51.9–55.2%[1]~7%[1]
Salvia hispanicaChiaSeed Oil~64%~7%
Camelina sativaCamelinaSeed Oil~35-40%~6%
Perilla frutescensPerillaSeed Oil~60%~6%
Sacha inchiPlukenetia volubilisSeed Oil~48%~4%
Plants with Notable Palmitic Acid Content

Palmitic acid is a ubiquitous fatty acid in plants. While many plants contain moderate levels, some accumulate higher concentrations.

Plant SpeciesCommon NameTissuePalmitic Acid (% of total fatty acids)α-Linolenic Acid (% of total fatty acids)
Elaeis guineensisOil PalmMesocarp Oil~44%~0.4%
Theobroma cacaoCacaoSeed Butter~25%~0.3%
Gossypium hirsutumCottonSeed Oil~24%~0.3%

Based on the data, plants from the Linum and Salvia genera, which have high concentrations of α-linolenic acid and moderate levels of palmitic acid, are promising candidates for the presence of this compound in their cuticular waxes or as a minor component of their seed oils. Further detailed analysis of the wax ester fraction of these plants is warranted.

Experimental Protocols

The identification and quantification of this compound in plant tissues require a systematic approach involving extraction, fractionation, and analysis.

Extraction of Cuticular Waxes

A common method for the extraction of epicuticular waxes is solvent immersion.

Materials:

  • Fresh plant material (e.g., leaves, stems)

  • Chloroform (B151607) or hexane (B92381) (analytical grade)

  • Glass beakers

  • Forceps

  • Glass vials with Teflon-lined caps

  • Rotary evaporator or nitrogen stream for solvent evaporation

Procedure:

  • Harvest fresh, undamaged plant material.

  • Briefly immerse the plant material (e.g., for 30-60 seconds) in a beaker containing chloroform or hexane. Gentle agitation can aid in dissolving the surface waxes.

  • Remove the plant material from the solvent.

  • Transfer the solvent extract to a pre-weighed glass vial.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas.

  • The remaining residue constitutes the crude cuticular wax extract.

Fractionation of Wax Esters

Crude wax extracts are complex mixtures. Fractionation is often necessary to isolate the wax ester class.

Materials:

  • Crude wax extract

  • Silica (B1680970) gel for column chromatography

  • Solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol)

  • Glass column for chromatography

  • Collection vials

Procedure:

  • Prepare a silica gel column packed in a non-polar solvent like hexane.

  • Dissolve the crude wax extract in a minimal amount of the non-polar solvent and load it onto the column.

  • Elute the column with a gradient of solvents of increasing polarity.

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Wax esters typically elute with a mixture of hexane and a slightly more polar solvent like dichloromethane.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of individual wax esters.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • High-temperature capillary column (e.g., DB-1ms, HT5)

Procedure:

  • The isolated wax ester fraction can be analyzed directly or after derivatization if free fatty acids or alcohols are also of interest.

  • Inject a small amount of the sample dissolved in a suitable solvent (e.g., hexane) into the GC.

  • Use a temperature program that allows for the elution of high molecular weight wax esters (e.g., initial temperature of 50°C, ramped to 320°C or higher).

  • The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be used for identification by comparison with spectral libraries (e.g., NIST) and known standards.

  • Quantification can be achieved by using an internal standard added to the sample before extraction.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound from plant material.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Seeds) Extraction Solvent Extraction (e.g., Chloroform/Hexane) Plant_Material->Extraction Crude_Extract Crude Wax/Lipid Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Wax_Ester_Fraction Isolated Wax Ester Fraction Fractionation->Wax_Ester_Fraction GC_MS_Analysis GC-MS Analysis Wax_Ester_Fraction->GC_MS_Analysis Identification Identification of This compound GC_MS_Analysis->Identification Quantification Quantification (with Internal Standard) GC_MS_Analysis->Quantification

References

The Biosynthesis of Linolenyl Palmitate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Core Topic: Linolenyl Palmitate Biosynthesis Pathway in Organisms]

This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, a wax ester with significant implications in various biological systems and potential applications in drug development and biotechnology. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis, regulation, and experimental analysis of this lipid molecule.

Introduction to this compound

This compound is a neutral lipid belonging to the class of wax esters. Structurally, it is an ester formed from the condensation of a C18 polyunsaturated fatty acid, α-linolenic acid, and a C16 saturated fatty alcohol, palmitoyl (B13399708) alcohol (1-hexadecanol), or alternatively, the esterification of linolenyl alcohol with palmitic acid. The precise biological functions of this compound are not extensively characterized but are presumed to be analogous to other wax esters, serving as energy storage molecules, components of protective hydrophobic barriers on surfaces of plants and insects, and buoyancy aids in marine organisms[1]. The presence of the polyunsaturated linolenyl moiety suggests potential roles in modulating membrane fluidity and as a precursor for signaling molecules.

The Core Biosynthetic Pathway

The biosynthesis of this compound is not a standalone pathway but rather the culmination of fatty acid synthesis, modification, and esterification processes. The overall pathway can be conceptualized in two primary stages: the synthesis of the precursor molecules (α-linolenyl-CoA and palmitoyl alcohol, or palmitoyl-CoA and linolenyl alcohol) and their final condensation to form the wax ester.

The synthesis of wax esters is a two-step enzymatic process primarily localized to the endoplasmic reticulum in eukaryotes[2].[3][4]

  • Reduction of a Fatty Acyl-CoA to a Fatty Alcohol: This reaction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs) . These enzymes utilize reducing equivalents, typically from NADPH, to reduce the thioester linkage of a fatty acyl-CoA to a primary alcohol.[3][4][5]

  • Esterification of a Fatty Alcohol and a Fatty Acyl-CoA: The final step is the condensation of a fatty alcohol with a fatty acyl-CoA, catalyzed by a Wax Ester Synthase (WS) . Many organisms possess bifunctional enzymes with both wax ester synthase and acyl-CoA:diacylglycerol acyltransferase activity, commonly referred to as WS/DGAT .[6][7]

Based on this general pathway, there are two potential routes for the biosynthesis of this compound:

  • Route A: Palmitoyl-CoA is reduced to palmitoyl alcohol by a FAR. Subsequently, a WS/DGAT enzyme catalyzes the esterification of palmitoyl alcohol with linolenyl-CoA.

  • Route B: Linolenyl-CoA is reduced to linolenyl alcohol by a FAR. A WS/DGAT enzyme then catalyzes the esterification of linolenyl alcohol with palmitoyl-CoA.

The predominant route in a specific organism will depend on the substrate specificities of the available FAR and WS/DGAT enzymes.

Precursor Biosynthesis

Both palmitic acid and α-linolenic acid are synthesized through the well-established fatty acid synthesis pathways. Palmitic acid is the primary product of the cytosolic fatty acid synthase (FAS) complex in most organisms. α-Linolenic acid is an essential fatty acid in mammals and must be obtained from the diet, while in plants, it is synthesized from oleic acid through a series of desaturation steps catalyzed by fatty acid desaturases (FADs) located in the endoplasmic reticulum and plastids. Both fatty acids are activated to their coenzyme A (CoA) thioesters, palmitoyl-CoA and linolenyl-CoA, by acyl-CoA synthetases.

The formation of the fatty alcohol precursor is a critical step. Fatty Acyl-CoA Reductases (FARs) are a diverse family of enzymes with varying substrate specificities. Some FARs show a preference for saturated fatty acyl-CoAs, while others can reduce unsaturated fatty acyl-CoAs.[5][8] The reduction can proceed through a single-step four-electron reduction or a two-step process involving a fatty aldehyde intermediate.[9]

  • For Route A , a FAR with specificity for C16:0-CoA (palmitoyl-CoA) is required to produce palmitoyl alcohol.

  • For Route B , a FAR capable of reducing C18:3-CoA (linolenyl-CoA) to linolenyl alcohol is necessary. The existence of linolenyl alcohol as a biological molecule has been documented[10][11][12][13].

Final Esterification by Wax Ester Synthase

The final condensation reaction is catalyzed by a Wax Ester Synthase (WS/DGAT). These enzymes are known to have broad substrate specificities, accepting a range of fatty acyl-CoAs and fatty alcohols.[6][14] Studies on various WS/DGAT enzymes have shown activity with both saturated and unsaturated substrates. For instance, a mouse wax synthase has been shown to efficiently utilize polyunsaturated C18:3 fatty alcohols (linolenyl alcohol) as a substrate when paired with palmitoyl-CoA.[15] This provides direct evidence for the feasibility of Route B .

The following diagram illustrates the general biosynthetic pathway for wax esters, adaptable for this compound synthesis.

Linolenyl_Palmitate_Biosynthesis cluster_precursors Precursor Biosynthesis cluster_wax_ester_synthesis Wax Ester Synthesis (in ER) FAS Fatty Acid Synthase (FAS) Palmitate Palmitic Acid (C16:0) FAS->Palmitate FAD Fatty Acid Desaturases (FAD) Linolenate α-Linolenic Acid (C18:3) FAD->Linolenate ACS Acyl-CoA Synthetase Palmitoyl_CoA Palmitoyl-CoA ACS->Palmitoyl_CoA Linolenyl_CoA Linolenyl-CoA ACS->Linolenyl_CoA Palmitate->ACS ATP, CoA Linolenate->ACS ATP, CoA Palmitoyl_CoA_in Palmitoyl-CoA Palmitoyl_CoA->Palmitoyl_CoA_in Linolenyl_CoA_in Linolenyl-CoA Linolenyl_CoA->Linolenyl_CoA_in FAR_P Fatty Acyl-CoA Reductase (FAR) (Route A) Palmitoyl_Alcohol Palmitoyl Alcohol FAR_P->Palmitoyl_Alcohol FAR_L Fatty Acyl-CoA Reductase (FAR) (Route B) Linolenyl_Alcohol Linolenyl Alcohol FAR_L->Linolenyl_Alcohol WS Wax Ester Synthase (WS/DGAT) Linolenyl_Palmitate This compound WS->Linolenyl_Palmitate CoA Palmitoyl_Alcohol->WS Linolenyl_Alcohol->WS Palmitoyl_CoA_in->FAR_P 2 NADPH Palmitoyl_CoA_in->WS Linolenyl_CoA_in->FAR_L 2 NADPH Linolenyl_CoA_in->WS

Figure 1: General Biosynthetic Pathway of this compound.

Quantitative Data

Table 1: Kinetic Parameters and Specific Activities of Related Enzymes

EnzymeOrganismSubstratesKmVmax / Specific ActivityReference
Fatty Acyl-CoA Reductases (FARs)
mFAR1Mus musculusPalmitoyl-CoA (C16:0)-~2.5 nmol/min/mg protein[5]
mFAR2Mus musculusPalmitoyl-CoA (C16:0)-~0.5 nmol/min/mg protein[5]
AtFAR6Arabidopsis thalianaC16:0-CoA-High activity[12]
Wax Ester Synthases (WS/DGATs)
WSD1Arabidopsis thaliana[1-14C]palmitoyl-CoA + Octadecanol-84.4 ± 5.5 pmol/mg/min[2]
WS/DGATAcinetobacter baylyiPalmitoyl-CoA + Dodecanol-28.9 ± 3.29 pmol/mg protein/min[16]
mWSMus musculus[14C]palmitoyl-CoA + Linolenyl alcohol-High activity[15]
WS/DGATMarinobacter aquaeoleiPalmitoyl-CoA + various alcohols-High selectivity for C12 alcohol[6]

Note: "-" indicates data not available in the cited literature. The presented activities are under specific assay conditions and may not be directly comparable.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the study of this compound biosynthesis.

In Vitro Wax Ester Synthase Activity Assay

This protocol is adapted from methodologies used for other wax esters and is designed to measure the synthesis of this compound from linolenyl alcohol and radiolabeled palmitoyl-CoA.[2]

Objective: To quantify the enzymatic activity of a candidate Wax Ester Synthase (WS/DGAT) in producing this compound.

Materials:

  • Enzyme source: Microsomal fraction or purified protein from a heterologous expression system (e.g., yeast, E. coli) expressing the candidate WS/DGAT gene.

  • Substrates:

    • [1-14C]Palmitoyl-CoA (specific activity ~50 mCi/mmol)

    • Linolenyl alcohol

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM DTT.

  • Reaction termination solution: Chloroform:Methanol (2:1, v/v).

  • Thin Layer Chromatography (TLC) plates (silica gel 60).

  • TLC developing solvent: Hexane:Diethyl ether:Acetic acid (90:7.5:1, v/v/v).

  • Scintillation cocktail and liquid scintillation counter.

  • Authentic this compound standard.

Procedure:

  • Prepare a stock solution of linolenyl alcohol in a suitable solvent (e.g., ethanol).

  • In a microcentrifuge tube, combine the following in order:

    • Assay buffer

    • Enzyme preparation (e.g., 100 µg of microsomal protein)

    • Linolenyl alcohol (final concentration, e.g., 500 µM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding [1-14C]Palmitoyl-CoA (final concentration, e.g., 10 µM).

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding 500 µL of chloroform:methanol (2:1). Vortex thoroughly.

  • Centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate alongside the authentic this compound standard.

  • Develop the TLC plate in the developing solvent.

  • Visualize the lipid spots using iodine vapor or a phosphorimager.

  • Scrape the silica (B1680970) corresponding to the this compound spot into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific activity as pmol of product formed per minute per mg of protein.

WS_Assay_Workflow Start Prepare Reaction Mix (Buffer, Enzyme, Linolenyl Alcohol) Preincubation Pre-incubate at 30°C Start->Preincubation Reaction_Start Add [1-14C]Palmitoyl-CoA Preincubation->Reaction_Start Incubation Incubate at 30°C for 30 min Reaction_Start->Incubation Termination Terminate with Chloroform:Methanol Incubation->Termination Extraction Phase Separation (Centrifugation) Termination->Extraction TLC_Spotting Spot Organic Phase on TLC Plate Extraction->TLC_Spotting TLC_Development Develop TLC Plate TLC_Spotting->TLC_Development Visualization Visualize Spots TLC_Development->Visualization Scraping Scrape this compound Spot Visualization->Scraping Scintillation Liquid Scintillation Counting Scraping->Scintillation Calculation Calculate Specific Activity Scintillation->Calculation

Figure 2: Experimental Workflow for In Vitro Wax Ester Synthase Assay.
Quantification of this compound by GC-MS

This protocol provides a general framework for the quantitative analysis of this compound from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[11][17][18]

Objective: To identify and quantify this compound in a lipid extract.

Materials:

  • Lipid extract from cells or tissues.

  • Internal standard (e.g., a wax ester with an odd-numbered carbon chain not present in the sample).

  • Solvents for extraction and dilution (e.g., hexane, chloroform, methanol).

  • GC-MS system with a high-temperature capillary column (e.g., DB-1HT).

  • Derivatization agent (optional, for analysis of constituent fatty acids and alcohols).

Procedure:

  • Lipid Extraction: Extract total lipids from the biological sample using a standard method (e.g., Folch or Bligh-Dyer).

  • Sample Preparation:

    • Add a known amount of the internal standard to the lipid extract.

    • The sample can be analyzed directly or after a purification step (e.g., solid-phase extraction) to isolate the wax ester fraction.

    • Evaporate the solvent under a stream of nitrogen and redissolve in a small volume of hexane.

  • GC-MS Analysis:

    • Injector: Set to a high temperature (e.g., 300°C) in splitless mode.

    • Column: Use a temperature program suitable for high molecular weight wax esters, for example:

      • Initial temperature: 150°C, hold for 2 min.

      • Ramp 1: 15°C/min to 250°C.

      • Ramp 2: 5°C/min to 350°C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected molecular ion and characteristic fragments of this compound and the internal standard.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound by comparing the peak area of its molecular ion or a characteristic fragment ion to the peak area of the internal standard.

GCMS_Workflow Sample Biological Sample Extraction Total Lipid Extraction Sample->Extraction Add_IS Add Internal Standard Extraction->Add_IS Purification Purify Wax Ester Fraction (Optional) Add_IS->Purification Concentration Solvent Evaporation & Redissolution Purification->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing (Peak Identification & Integration) GCMS_Analysis->Data_Processing Quantification Quantification vs. Internal Standard Data_Processing->Quantification

Figure 3: General Workflow for GC-MS Quantification of this compound.

Signaling Pathways and Regulation

The biosynthesis of this compound is regulated at multiple levels, primarily through the transcriptional control of the genes encoding the biosynthetic enzymes and the availability of precursors.

Transcriptional Regulation of FAR and WS/DGAT Genes

The expression of FAR and WS/DGAT genes is often developmentally regulated and can be induced by various environmental stresses, particularly those that challenge the integrity of surface barriers, such as drought in plants.[2] In some organisms, the expression of these genes is coordinated with other genes involved in lipid metabolism. For example, in yeast, the expression of genes involved in fatty acid metabolism is regulated by transcription factors such as Oaf1p and Pip2p, which respond to the presence of fatty acids.[13]

Substrate Availability

The production of this compound is also dependent on the cellular pools of its precursors, linolenyl-CoA and palmitoyl-CoA (and their corresponding alcohols). The availability of these precursors is tightly regulated by the activity of fatty acid synthase, desaturases, and acyl-CoA synthetases. Polyunsaturated fatty acids are known to regulate the expression of genes involved in lipid metabolism through transcription factors like SREBP-1c and PPARα.[19][20] For instance, PUFAs can suppress the expression of lipogenic genes, which could potentially limit the availability of palmitoyl-CoA.

The following diagram illustrates the potential regulatory inputs on the this compound biosynthetic pathway.

Regulatory_Pathway cluster_signals Regulatory Signals cluster_transcription Transcriptional Regulation cluster_biosynthesis Biosynthesis Stress Environmental Stress (e.g., Drought) TFs Transcription Factors (e.g., Oaf1p, Pip2p, SREBP-1c, PPARα) Stress->TFs Hormones Hormones Hormones->TFs Fatty_Acids Fatty Acid Levels Fatty_Acids->TFs FAR_Gene FAR Gene TFs->FAR_Gene +/- WS_Gene WS/DGAT Gene TFs->WS_Gene +/- FAS_Gene FAS/FAD Genes TFs->FAS_Gene +/- FAR_Enzyme FAR Enzyme FAR_Gene->FAR_Enzyme WS_Enzyme WS/DGAT Enzyme WS_Gene->WS_Enzyme FAS_Enzyme FAS/FAD Enzymes FAS_Gene->FAS_Enzyme FAR_Enzyme->WS_Enzyme Fatty Alcohol Product This compound WS_Enzyme->Product Precursors Precursor Pools (Linolenyl-CoA, Palmitoyl-CoA) FAS_Enzyme->Precursors Precursors->FAR_Enzyme Precursors->WS_Enzyme

Figure 4: Overview of Regulatory Inputs on this compound Biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound follows the general pathway of wax ester synthesis, involving the concerted action of fatty acyl-CoA reductases and wax ester synthases. While the precise enzymes and their kinetics for this specific molecule are yet to be fully elucidated in many organisms, the broad substrate specificity of known FARs and WS/DGATs provides a strong foundation for understanding its formation. Future research should focus on the identification and characterization of enzymes with high specificity for unsaturated substrates to enable the targeted biotechnological production of this compound and other valuable unsaturated wax esters. A deeper understanding of the signaling pathways that regulate the composition of wax esters will be crucial for manipulating these pathways for desired outcomes in medicine and industry.

References

The Role of Linolenyl Palmitate and its Constituent Fatty Acids in Seed Oil Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seed oils are a complex matrix of lipids, primarily composed of triacylglycerols (TAGs), but also containing minor components such as wax esters. While the specific functions of individual wax esters like linolenyl palmitate are not extensively documented in scientific literature, an understanding of its constituent fatty acids—α-linolenic acid and palmitic acid—provides critical insights into the physicochemical properties, nutritional value, and metabolic significance of seed oils. This technical guide delves into the core functions of these fatty acids in seed oil composition, their biosynthetic pathways, and the analytical methodologies used for their characterization.

Introduction: Deconstructing this compound

This compound is a wax ester, an ester formed from a fatty acid and a fatty alcohol. Specifically, it is the ester of α-linolenic acid (an 18-carbon polyunsaturated omega-3 fatty acid) and palmitic acid (a 16-carbon saturated fatty acid). While wax esters are present in some seed oils, they are typically minor components, often found in the seed coat, and their primary role in the seed's lifecycle is not as well-defined as that of triacylglycerols. The functional significance of seed oil is therefore predominantly dictated by the fatty acids that constitute its bulk, which are primarily in the form of TAGs.

This guide will focus on the well-established roles of α-linolenic acid and palmitic acid in the context of seed oil composition and function.

Core Functions of α-Linolenic Acid and Palmitic Acid in Seed Oil

The fatty acid profile of a seed oil determines its physical properties, stability, nutritional value, and industrial applications. α-linolenic acid and palmitic acid, as components of triacylglycerols, play distinct and crucial roles.

  • α-Linolenic Acid (ALA; 18:3Δ9,12,15):

    • Energy Reserve: As a polyunsaturated fatty acid (PUFA), ALA is a dense source of energy for the germinating seed.

    • Membrane Fluidity: The presence of three double bonds in its structure introduces kinks, preventing tight packing of lipid molecules. This contributes to maintaining membrane fluidity, which is crucial for cellular processes, especially at low temperatures.[1]

    • Precursor to Bioactive Molecules: ALA is a precursor for the biosynthesis of jasmonic acid, a plant hormone involved in defense responses and developmental processes.[2]

    • Nutritional Significance: For human consumption, ALA is an essential omega-3 fatty acid that cannot be synthesized by the body and must be obtained from the diet.[3] It is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

  • Palmitic Acid (16:0):

    • Primary Building Block: Palmitic acid is the first fatty acid synthesized in the de novo fatty acid synthesis pathway in plants and serves as a precursor for the synthesis of longer-chain fatty acids.[4]

    • Energy Storage: As a saturated fatty acid, it is an efficient molecule for energy storage in the seed.

    • Structural Roles: Palmitic acid is a key component of various membrane lipids and is involved in protein palmitoylation, a post-translational modification that affects protein trafficking and function.

Quantitative Data: Fatty Acid Composition of Common Seed Oils

The relative proportions of α-linolenic acid and palmitic acid vary significantly across different seed oils, which in turn dictates their characteristics.

Seed Oilα-Linolenic Acid (%)Palmitic Acid (%)Reference
Flaxseed (Linseed) Oil35.0 - 66.04.0 - 7.0[5]
Perilla Seed Oil~605 - 8
Chia Seed Oil>60Not specified
Rapeseed (Canola) Oil8 - 103 - 5
Soybean Oil5 - 99 - 13
Cottonseed Oil0.9 - 1.221.0 - 27.2
Palm Oil~139.9 - 47.5
Sunflower Oil<15 - 7
Pumpkin Seed Oil<1~19
Safflower OilNot specifiedNot specified
Black Seed Oil~58~12

Biosynthetic Pathways

The synthesis of fatty acids and their incorporation into triacylglycerols or wax esters are complex, multi-step processes occurring in different cellular compartments.

De Novo Fatty Acid Synthesis in Plastids

The initial synthesis of fatty acids, including palmitic acid and the precursor to α-linolenic acid, occurs in the plastids of plant cells.

fatty_acid_synthesis cluster_enzymes Enzymes acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp fas Fatty Acid Synthase (FAS) Complex malonyl_acp->fas palmitoyl_acp 16:0-ACP (Palmitoyl-ACP) fas->palmitoyl_acp stearoyl_acp 18:0-ACP (Stearoyl-ACP) palmitoyl_acp->stearoyl_acp oleoyl_acp 18:1-ACP (Oleoyl-ACP) stearoyl_acp->oleoyl_acp er Endoplasmic Reticulum (ER) oleoyl_acp->er Export ACC ACC: Acetyl-CoA Carboxylase SCD SCD: Stearoyl-ACP Desaturase

De novo fatty acid synthesis in the plastid.
Fatty Acid Modification and Triacylglycerol/Wax Ester Synthesis in the Endoplasmic Reticulum

Once synthesized, fatty acids are exported to the endoplasmic reticulum (ER) for further modification and assembly into TAGs or wax esters.

lipid_assembly cluster_enzymes Enzymes oleoyl_coa 18:1-CoA (Oleoyl-CoA) linoleoyl_coa 18:2-CoA (Linoleoyl-CoA) oleoyl_coa->linoleoyl_coa FAD2 linolenoyl_coa 18:3-CoA (α-Linolenoyl-CoA) linoleoyl_coa->linolenoyl_coa FAD3 dag DAG wax_ester Wax Ester (e.g., this compound) linolenoyl_coa->wax_ester WS palmitoyl_coa 16:0-CoA (Palmitoyl-CoA) fatty_alcohol Fatty Alcohol palmitoyl_coa->fatty_alcohol FAR g3p Glycerol-3-Phosphate lpa LPA g3p->lpa GPAT pa PA lpa->pa LPAAT pa->dag PAP tag Triacylglycerol (TAG) dag->tag DGAT fatty_alcohol->wax_ester WS FAD2 FAD2: Fatty Acid Desaturase 2 FAD3 FAD3: Fatty Acid Desaturase 3 GPAT GPAT: Glycerol-3-Phosphate Acyltransferase LPAAT LPAAT: Lysophosphatidic Acid Acyltransferase PAP PAP: Phosphatidic Acid Phosphatase DGAT DGAT: Diacylglycerol Acyltransferase FAR FAR: Fatty Acyl-CoA Reductase WS WS: Wax Synthase

Lipid assembly in the endoplasmic reticulum.

Experimental Protocols

The analysis of fatty acid composition in seed oils is fundamental for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method.

General Workflow for Fatty Acid Profiling

experimental_workflow start Seed Sample extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction transesterification Transesterification to Fatty Acid Methyl Esters (FAMEs) extraction->transesterification gcms GC-MS Analysis transesterification->gcms data_analysis Data Analysis (Peak identification and quantification) gcms->data_analysis end Fatty Acid Profile data_analysis->end

Workflow for fatty acid profiling in seed oils.
Detailed Methodology for Fatty Acid Methyl Ester (FAME) Analysis by GC-MS

  • Lipid Extraction:

    • Homogenize a known weight of seed material.

    • Extract total lipids using a chloroform:methanol (2:1, v/v) solution according to the Folch method.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Evaporate the solvent from the lipid-containing organic phase under a stream of nitrogen.

  • Transesterification:

    • To the dried lipid extract, add a solution of methanolic HCl or BF3-methanol.

    • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 1-2 hours) to convert fatty acids in TAGs and other esters to their corresponding FAMEs.

    • After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381).

    • Collect the hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for good separation of FAME isomers.

      • Injector: Split/splitless injector, with an injection volume of typically 1 µL.

      • Oven Temperature Program: A temperature gradient is used to separate FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all components elute.

      • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu) to capture the characteristic fragmentation patterns of FAMEs.

      • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for targeted quantification.

  • Data Analysis:

    • Peak Identification: Identify FAMEs by comparing their retention times and mass spectra to those of known standards (e.g., FAME reference mixtures) and by matching mass spectra to libraries (e.g., NIST).

    • Quantification: Calculate the relative percentage of each fatty acid by integrating the peak area of its corresponding FAME and dividing by the total integrated area of all identified FAMEs. For absolute quantification, an internal standard (e.g., a fatty acid not present in the sample, like heptadecanoic acid) is added at a known concentration before transesterification.

Conclusion

While this compound exists as a specific molecular species, its functional role within the complex lipid environment of seed oils is not well-defined in current scientific literature. The functional properties of seed oils are overwhelmingly determined by the composition of their major components, the triacylglycerols. A thorough understanding of the constituent fatty acids, such as the essential omega-3 fatty acid α-linolenic acid and the primary saturated fatty acid palmitic acid, is paramount for researchers, scientists, and drug development professionals. These fatty acids are fundamental to the seed's energy reserves and developmental processes, and they are of significant interest for human health and various industrial applications. The methodologies outlined in this guide provide a robust framework for the accurate analysis of seed oil composition, which is a critical step in harnessing their potential.

References

Linolenyl palmitate as a potential biomarker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Linolenyl Palmitate as a Potential Biomarker

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct research on this compound as a specific biomarker is nascent, its constituent components—linolenic acid and palmitic acid—are deeply implicated in a multitude of critical biological processes and disease states. Palmitic acid, a saturated fatty acid, is a known modulator of inflammatory, metabolic, and oncogenic signaling pathways. Conversely, polyunsaturated fatty acids like α-linolenic acid often exhibit counter-regulatory or protective effects. As a wax ester, this compound represents a unique conjugate of these two fatty acids, and its circulating levels could serve as a novel integrated biomarker for cellular stress, metabolic dysregulation, and inflammatory status. This document synthesizes the current understanding of its components, outlines potential signaling pathways it may influence, details relevant experimental protocols for its study, and presents a case for its investigation as a candidate biomarker in metabolic diseases, cancer, and inflammatory disorders.

Introduction: The Case for this compound

Lipids are no longer viewed as simple energy storage molecules or structural components of membranes; they are now recognized as critical signaling molecules that actively regulate cellular function and pathophysiology.[1][2] this compound (C34H62O2) is a wax ester formed from the esterification of α-linolenic acid (an omega-3 polyunsaturated fatty acid) and palmitic acid (a saturated fatty acid).[3][4]

The biological significance of this compound can be inferred from the well-documented roles of its precursors:

  • Palmitic Acid (PA): The most common saturated fatty acid in the human body, PA is a key player in metabolic and inflammatory signaling.[5] Elevated levels of palmitic acid are associated with metabolic syndrome, cardiovascular disease, inflammation, and cancer progression. It can act as a ligand for Toll-like receptors (TLRs), induce endoplasmic reticulum (ER) stress, and serve as a substrate for the synthesis of other signaling lipids like ceramides.

  • α-Linolenic Acid (ALA): An essential omega-3 fatty acid, ALA and its derivatives are known for their anti-inflammatory properties. Studies have shown that unsaturated fatty acids can counteract some of the detrimental effects of palmitate, such as inflammation and apoptosis.

Therefore, the ratio and conjugation of these fatty acids into this compound could represent a metabolic snapshot, integrating dietary inputs and endogenous lipid metabolism. Fluctuations in its levels may provide a more nuanced biomarker than measuring individual free fatty acids alone.

Physicochemical Properties

A clear understanding of the molecule's basic properties is fundamental for developing analytical methods.

PropertyValueReference
IUPAC Name [(9Z,12Z,15Z)-octadeca-9,12,15-trienyl] hexadecanoate
Synonyms (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-yl hexadecanoate
Molecular Formula C34H62O2
Molecular Weight 502.86 g/mol
CAS Number 2692623-57-5
Lipid Class Wax Monoester [FA0701]

The Biological Role of Constituent Fatty Acids & Biomarker Potential

The potential of this compound as a biomarker is built upon the extensive research into its constituent parts, particularly the pro-inflammatory and metabolic effects of palmitic acid.

Palmitic Acid: A Driver of Pathological Signaling

Palmitic acid is a central figure in the development of metabolic and inflammatory diseases.

  • Inflammation and Innate Immunity: Palmitate is recognized by the innate immune system, triggering inflammatory cascades. It activates Toll-like receptor 4 (TLR4) and TLR2 signaling, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. It also promotes the assembly and activation of the NLRP3 inflammasome, a key component in inflammatory diseases.

  • Metabolic Diseases: In metabolic tissues, high levels of palmitate induce endoplasmic reticulum (ER) stress and apoptosis. It is a known contributor to insulin (B600854) resistance by impairing the insulin signaling pathway, partly through the activation of protein kinase C (PKC) and c-Jun N-terminal kinase (JNK).

  • Cancer Biology: Cancer cells robustly utilize exogenous fatty acids like palmitate. Palmitate is not only used for membrane synthesis but is also remodeled into oncogenic signaling lipids. Studies have shown that palmitic acid can promote cancer metastasis.

Linolenic Acid: A Counter-Regulatory Force

Polyunsaturated fatty acids (PUFAs) like linolenic acid often oppose the effects of saturated fatty acids. For instance, γ-linolenic acid (GLA) has been shown to protect liver cells from lipid metabolism disorders caused by palmitic acid by balancing autophagy and apoptosis via the LKB1-AMPK-mTOR pathway. Similarly, linoleate (B1235992) can suppress palmitate-induced production of the inflammatory cytokine IL-8.

Integrated Biomarker Potential

Given these opposing roles, the level of this compound could signify:

  • A state of lipid over-supply and esterification: High levels may indicate that the capacity for fatty acid oxidation is exceeded, leading to the storage and conjugation of fatty acids.

  • An integrated measure of pro- and anti-inflammatory lipid balance: The specific ratio of palmitate to linolenate being incorporated into this wax ester could reflect the overall inflammatory tone.

  • A marker for specific metabolic states: Its synthesis and degradation are likely regulated by enzymatic processes that are themselves sensitive to the metabolic health of the cell.

Signaling Pathways & System Relationships

The following diagrams illustrate key signaling pathways activated by palmitate, which this compound could modulate either through its release or by influencing membrane composition.

Palmitate_TLR4_Signaling Palmitate-Induced TLR4 Inflammatory Signaling Palmitate Palmitate CD36 CD36 Palmitate->CD36 Uptake TLR4 TLR4 Palmitate->TLR4 Priming/ Activation CD36->TLR4 Interaction MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Palmitate-induced TLR4 signaling pathway leading to inflammation.

Palmitate_ER_Stress_Apoptosis Palmitate-Induced ER Stress and Apoptosis Palmitate High Palmitate ER Endoplasmic Reticulum (ER) Palmitate->ER Accumulation ER_Stress ER Stress ER->ER_Stress GRP78 GRP78/BiP ↑ ER_Stress->GRP78 CHOP CHOP ↑ ER_Stress->CHOP JNK JNK Activation ER_Stress->JNK Apoptosis Apoptosis CHOP->Apoptosis JNK->Apoptosis

Caption: Palmitate induces apoptosis via the Endoplasmic Reticulum (ER) stress pathway.

Methodologies for Detection, Quantification, and Functional Analysis

Investigating this compound as a biomarker requires robust analytical methods for its quantification and functional assays to determine its biological effects.

Analytical Protocols for Quantification

The primary methods for quantifying specific lipid species like this compound in biological samples (plasma, serum, tissue) are based on chromatography coupled with mass spectrometry.

5.1.1 General Experimental Workflow

Lipid_Analysis_Workflow General Workflow for this compound Quantification Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Separation Chromatographic Separation (GC or LC) Extraction->Separation Detection Mass Spectrometry (MS or MS/MS) Separation->Detection Quant Quantification (vs. Internal Standard) Detection->Quant

References

The Unseen Bounty: A Technical Guide to the Discovery and Analysis of Novel Wax Esters in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wax esters, long-chain esters of fatty acids and fatty alcohols, are a diverse class of neutral lipids found across the biological kingdom, from the epicuticular wax of plants to the energy reserves of marine organisms.[1][2][3] Historically, sources like spermaceti from whales and jojoba oil have been prized for their unique properties.[3][4] However, with the ban on whaling and the limited cultivation of specialized plants, the exploration for novel wax esters from diverse natural sources has gained significant momentum. These compounds are not only of interest for their industrial applications in lubricants, cosmetics, and biofuels, but also for their potential pharmacological activities, including anti-inflammatory and anti-obesogenic effects. This guide provides an in-depth overview of the methodologies for discovering, identifying, and quantifying novel wax esters from natural products, and explores their biosynthesis and potential biological significance.

Biosynthesis of Wax Esters

The biosynthesis of wax esters is a two-step enzymatic process. First, a fatty acyl-CoA or acyl-ACP is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR) . Subsequently, a wax synthase (WS) , which can sometimes be a bifunctional enzyme with diacylglycerol acyltransferase activity (WSD), catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to form the final wax ester. This pathway is a target for metabolic engineering in plants and microorganisms to produce wax esters with desired chain lengths and saturation levels.

Wax_Ester_Biosynthesis Acyl_CoA Fatty Acyl-CoA / Acyl-ACP FAR Fatty Acyl Reductase (FAR) Acyl_CoA->FAR Fatty_Alcohol Fatty Alcohol WS Wax Synthase (WS/WSD) Fatty_Alcohol->WS Wax_Ester Wax Ester FAR->Fatty_Alcohol NADP NAD(P)+ FAR->NADP CoA_ACP1 CoA / ACP FAR->CoA_ACP1 WS->Wax_Ester CoA_ACP2 CoA / ACP WS->CoA_ACP2 NADPH NAD(P)H NADPH->FAR Acyl_CoA2 Fatty Acyl-CoA Acyl_CoA2->WS

Fig. 1: Generalized biosynthetic pathway of wax esters.

Methodologies for the Discovery and Analysis of Novel Wax Esters

The identification and quantification of novel wax esters from complex natural product extracts require a multi-step analytical approach.

Experimental Workflow

A typical workflow for the analysis of wax esters from a natural source involves extraction, fractionation, and instrumental analysis.

Experimental_Workflow Sample Natural Product Sample (e.g., Marine Organism, Plant Tissue) Extraction Lipid Extraction (e.g., Hexane (B92381), Chloroform (B151607)/Methanol) Sample->Extraction Fractionation Fractionation (Silica Gel Chromatography, TLC) Extraction->Fractionation Analysis Instrumental Analysis (GC-MS, HPLC-MS) Fractionation->Analysis Identification Structural Elucidation (MS/MS, NMR) Analysis->Identification Quantification Quantification Analysis->Quantification

Fig. 2: A standard experimental workflow for the analysis of wax esters.
Detailed Experimental Protocols

1. Lipid Extraction:

  • Objective: To extract total lipids from the natural product matrix.

  • Protocol: A common method is a modified Bligh-Dyer extraction using a mixture of chloroform and methanol. For less polar waxes, extraction with hexane can be effective. The sample is homogenized in the solvent system, and the lipid-containing organic phase is separated, dried, and concentrated.

2. Fractionation of Wax Esters:

  • Objective: To isolate wax esters from other lipid classes.

  • Protocol 1: Column Chromatography: The total lipid extract is applied to a silica (B1680970) gel column. Non-polar lipids like hydrocarbons are eluted first with a non-polar solvent such as hexane. The polarity of the solvent is then gradually increased, for instance with a hexane:diethyl ether mixture (e.g., 99:1 v/v), to elute the wax esters.

  • Protocol 2: Thin-Layer Chromatography (TLC): The lipid extract is spotted on a silica gel TLC plate and developed in a solvent system like hexane/diethyl ether (94/6, v/v). The band corresponding to wax esters (identified using standards) is scraped from the plate and the wax esters are eluted with a suitable solvent like diethyl ether.

3. Instrumental Analysis for Identification and Quantification:

  • Objective: To separate, identify, and quantify the individual wax ester species.

  • Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: The isolated wax ester fraction is dissolved in a suitable solvent. For analysis of constituent fatty acids and alcohols, the wax esters can be hydrolyzed (saponified) and then derivatized to fatty acid methyl esters (FAMEs) and fatty alcohol acetates. However, high-temperature GC columns allow for the analysis of intact wax esters.

    • GC Conditions: A capillary column (e.g., SE-30 or OV-1 type) is used with a temperature program that ramps up to a high temperature (e.g., 250-320°C).

    • MS Detection: Electron ionization (EI) is commonly used. The resulting mass spectra show characteristic fragment ions, including the protonated fatty acid moiety, which aids in structural elucidation. Single-ion monitoring can be used to quantify isomers.

  • Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Chromatography: Reversed-phase HPLC with a C18 column is often employed. A non-aqueous mobile phase gradient, such as acetonitrile/ethyl acetate, can achieve high resolution of wax ester species.

    • MS Detection: Various ionization techniques can be used, including Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). ESI often requires the use of a cationizing agent, such as ammonium (B1175870) or lithium ions, to form adducts for detection. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation by fragmenting the parent ion and identifying the constituent fatty acid and fatty alcohol. A highly sensitive and reproducible method for the identification and quantification of wax esters utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform.

Quantitative Data of Novel Wax Esters in Natural Products

The composition of wax esters varies significantly depending on the natural source. The following tables summarize the quantitative data on wax ester composition from selected natural products.

Table 1: Wax Ester Composition of Selected Marine Organisms

OrganismMajor Fatty AlcoholsMajor Fatty AcidsTotal Wax Ester Content (% of total lipids)Reference
Calanus finmarchicusEicosenol (20:1n-9), Docosenol (22:1n-11)Stearidonic acid (SDA, 18:4n-3), EPA (20:5n-3), DHA (22:6n-3)High
Orange Roughy (Hoplostethus atlanticus)18:1, 20:1, 22:116:1, 18:1, 20:1, 22:1High
Mullet RoeSaturated fatty alcoholsMonounsaturated fatty acids, omega-3 HUFA63.7%

Table 2: Wax Ester Composition of Selected Plant Sources

Plant SourceMajor Fatty AlcoholsMajor Fatty AcidsNotesReference
Jojoba (Simmondsia chinensis)C20-C22C20-C22Main biological source of commercial wax esters.
Apple (Malus domestica) cv. Gala epicuticular waxp-coumaryl alcohol (E and Z isomers)Stearic acid and other fatty acidsFirst report of fatty acid esters of monolignols.
Carnauba Palm (Copernicia prunifera)C26-C30C26-C30High melting point wax.

Potential Signaling Pathways and Biological Activities

While the primary roles of wax esters are often structural or related to energy storage, recent research has uncovered potential bioactivities that may involve cellular signaling.

  • Anti-inflammatory and Anti-obesogenic Effects: Oil from the copepod Calanus finmarchicus, which is rich in wax esters, has demonstrated anti-inflammatory and anti-obesogenic properties in animal studies. The delayed absorption kinetics of fatty acids from wax esters, with maximal plasma concentrations reached around 20 hours post-consumption, may influence lipid metabolism and signaling pathways differently than more readily absorbed lipids like triglycerides.

  • Membrane Interactions: Long-chain fatty alcohols, components of wax esters, can partition into lipid bilayers and perturb membrane lipid order, which could potentially modulate the function of membrane-bound proteins and signaling receptors.

Further research is needed to fully elucidate the specific signaling pathways modulated by novel wax esters and their metabolites.

Conclusion

The discovery of novel wax esters in natural products presents a promising frontier for the development of new pharmaceuticals, nutraceuticals, and industrial products. A systematic approach combining efficient extraction and fractionation with advanced analytical techniques like GC-MS and HPLC-MS/MS is crucial for the successful identification and quantification of these molecules. Understanding the biosynthetic pathways of wax esters opens up opportunities for their sustainable production through metabolic engineering. As research continues to unveil the diverse structures and biological activities of these fascinating lipids, they are poised to become a valuable resource for innovation in science and industry.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Linolenyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic synthesis of linolenyl palmitate, an ester with potential applications in the pharmaceutical, cosmetic, and food industries. The synthesis is achieved through the lipase-catalyzed esterification of linolenic acid and palmitic acid. This method offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild reaction conditions with high specificity, thus minimizing byproduct formation.[1] Protocols for reaction optimization, product analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and relevant diagrams illustrating the experimental workflow and reaction mechanism are included. Additionally, a representative signaling pathway for palmitic acid is presented to highlight the potential biological relevance of the ester's constituent fatty acids.

Introduction

This compound is a fatty acid ester composed of α-linolenic acid, an essential omega-3 fatty acid, and palmitic acid, a common saturated fatty acid. The enzymatic synthesis of such esters using lipases has gained significant attention as it aligns with the principles of green chemistry.[1] Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase (B570770) B), are highly efficient biocatalysts for esterification reactions in non-aqueous media.[1][2] They offer high catalytic activity, stability, and the potential for reuse, making the process economically viable.[3] The synthesis of this compound can be optimized by controlling various parameters such as temperature, enzyme concentration, substrate molar ratio, and reaction time to achieve high conversion yields.

Data Presentation

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The following tables summarize the typical ranges and optimal conditions for lipase-catalyzed esterification of fatty acids, which can be applied to the synthesis of this compound.

Table 1: Effect of Reaction Parameters on the Synthesis of Fatty Acid Esters

ParameterRange ExploredOptimal ConditionExpected OutcomeReference
Temperature (°C) 30 - 7040 - 60Increased reaction rate with temperature up to an optimum, beyond which enzyme denaturation can occur.[3][4][5]
Enzyme Concentration (g/L) 5 - 3010 - 20Higher concentration generally increases the reaction rate, but excessive amounts can lead to mass transfer limitations.[2][5]
Substrate Molar Ratio (Linolenic Acid:Palmitic Acid) 1:1 - 1:51:1 - 1:2An excess of one substrate can shift the equilibrium towards product formation.[1][6]
Reaction Time (hours) 1 - 488 - 24Conversion increases with time until equilibrium is reached.[3][4]
Agitation Speed (rpm) 100 - 800200 - 600Adequate mixing is crucial to overcome mass transfer limitations.[3][6]

Table 2: Comparison of Different Immobilized Lipases for Ester Synthesis

Lipase SourceSupportOptimal Temperature (°C)Key Characteristics
Candida antarctica (Novozym 435) Macroporous acrylic resin40 - 60High activity and stability, widely used for esterification.[1][5]
Rhizomucor miehei (Lipozyme RM IM) Ion-exchange resin60 - 70High thermal stability, suitable for solvent-free systems.[6]
Thermomyces lanuginosus (Lipozyme TL IM) Silica gel50 - 60Good performance in organic solvents.[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

1. Materials:

  • α-Linolenic acid (≥98% purity)

  • Palmitic acid (≥98% purity)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, heptane (B126788), or a solvent-free system)

  • Molecular sieves (3Å, activated)

  • Erlenmeyer flasks or screw-capped vials

  • Shaking incubator or magnetic stirrer with heating

  • Filter paper

2. Procedure:

  • In a clean, dry Erlenmeyer flask, dissolve equimolar amounts of α-linolenic acid and palmitic acid in the chosen organic solvent (e.g., 10 mL of n-hexane). For a solvent-free system, gently melt the palmitic acid before adding the linolenic acid.

  • Add the immobilized lipase (e.g., 10 g/L).[2]

  • Add activated molecular sieves (approximately 10% w/v) to remove the water produced during the esterification reaction, which helps to drive the equilibrium towards product formation.

  • Seal the flask and place it in a shaking incubator set to the optimal temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Allow the reaction to proceed for the desired time (e.g., 24 hours). Samples can be withdrawn periodically to monitor the progress of the reaction.

  • After the reaction is complete, separate the immobilized lipase and molecular sieves from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • The solvent from the filtrate can be removed under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified if necessary, for example, by column chromatography.

Protocol 2: Analysis of this compound by HPLC

1. Materials and Equipment:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Reaction samples

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Wavelength: 205 nm (for UV detection) or as optimized for ELSD.

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Dilute the reaction samples in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Protocol 3: Analysis of this compound by GC

1. Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, HP-5MS)[8]

  • Methanol (B129727)

  • BF3-methanol or concentrated sulfuric acid (for derivatization)

  • Heptane or hexane (B92381) (for extraction)

  • Sodium chloride solution (saturated)

  • Reaction samples

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To a known amount of the reaction mixture, add methanol and a catalytic amount of BF3-methanol or sulfuric acid.

  • Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to convert the fatty acids and their esters to their corresponding methyl esters.

  • After cooling, add water and extract the FAMEs with heptane or hexane.

  • Wash the organic layer with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate.

3. GC Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[9]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/min).[9]

  • Injection Volume: 1 µL (split injection)

4. Procedure:

  • Inject the prepared FAMEs sample into the GC.

  • Identify the methyl linolenate and methyl palmitate peaks based on their retention times compared to known standards. The progress of the reaction can be monitored by the decrease in the peak areas of the starting fatty acids and the appearance of the product ester peak (if a direct analysis of the ester is performed without derivatization, which is less common for GC).

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Esterification cluster_separation Product Separation cluster_analysis Analysis S1 Linolenic Acid R1 Mixing of Substrates S1->R1 S2 Palmitic Acid S2->R1 S3 Organic Solvent (optional) S3->R1 R2 Addition of Immobilized Lipase & Molecular Sieves R1->R2 R3 Incubation with Controlled Temperature & Agitation R2->R3 P1 Filtration to remove Lipase & Sieves R3->P1 P2 Solvent Evaporation P1->P2 P3 Crude this compound P2->P3 A1 HPLC Analysis P3->A1 A2 GC Analysis P3->A2

Caption: Experimental workflow for the enzymatic synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_products Products Linolenic Acid Linolenic Acid (R1-COOH) Lipase Lipase Linolenic Acid->Lipase Palmitic Acid Palmitic Acid (R2-OH, as alcohol source in esterification) Palmitic Acid->Lipase This compound This compound (R1-COO-R2) Water Water (H2O) Lipase->this compound Lipase->Water

Caption: Lipase-catalyzed esterification of linolenic acid and palmitic acid.

palmitic_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PA Palmitic Acid TLR4 TLR4 PA->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes induces

Caption: Simplified signaling pathway of palmitic acid via TLR4 and NF-κB.[10]

References

Chemical Synthesis of Unsaturated Wax Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated wax esters are a class of neutral lipids composed of long-chain unsaturated fatty acids esterified to long-chain fatty alcohols. They are of significant interest in the pharmaceutical, cosmetic, and specialty chemical industries due to their unique physicochemical properties, including lubricity, emollience, and biocompatibility. This document provides detailed application notes and protocols for the chemical synthesis of unsaturated wax esters, focusing on methods amenable to laboratory and process scale-up. The protocols described herein cover classical acid-catalyzed esterification, enzyme-catalyzed synthesis, and a modern metal-catalyzed approach, offering a range of options depending on the desired purity, yield, and process conditions.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This method is particularly useful for preparing a variety of unsaturated wax esters from readily available unsaturated fatty acids and fatty alcohols. To drive the reaction toward the ester product, it is common to use an excess of one reactant or to remove the water formed during the reaction.[1][3]

Reaction Pathway: Fischer-Speier Esterification

Fischer_Esterification Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., Oleic Acid) Protonated_Carbonyl Protonated Carbonyl Intermediate Unsaturated_Fatty_Acid->Protonated_Carbonyl + H⁺ Unsaturated_Fatty_Alcohol Unsaturated Fatty Alcohol (e.g., Oleyl Alcohol) Acid_Catalyst Acid Catalyst (H₂SO₄ or p-TsOH) Acid_Catalyst->Unsaturated_Fatty_Acid Unsaturated_Wax_Ester Unsaturated Wax Ester (e.g., Oleyl Oleate) Acid_Catalyst->Unsaturated_Wax_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Unsaturated Fatty Alcohol Tetrahedral_Intermediate->Unsaturated_Wax_Ester - H₂O, - H⁺ Water Water (H₂O) Tetrahedral_Intermediate->Water

Caption: General reaction mechanism for Fischer-Speier esterification.

Experimental Protocol: Synthesis of Oleyl Oleate (B1233923)

This protocol describes the synthesis of oleyl oleate from oleic acid and oleyl alcohol using para-toluenesulfonic acid (p-TsOH) as a catalyst.

Materials:

  • Oleic acid (1.0 equivalent)

  • Oleyl alcohol (1.2 equivalents)

  • para-Toluenesulfonic acid monohydrate (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add oleic acid, oleyl alcohol, p-TsOH, and toluene.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 98:2 v/v) to afford the pure oleyl oleate.[5]

Quantitative Data: Fischer-Speier Esterification
ProductFatty AcidFatty AlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
Oleyl OleateOleic AcidOleyl Alcoholp-TsOH150-200-~85[6]
Ethyl LaurateLauric AcidEthanol (B145695)Acetyl Chloride (in situ HCl)Reflux1-[5]
Methyl BenzoateBenzoic AcidMethanolH₂SO₄65-90[7]

Enzymatic Synthesis

Enzymatic synthesis of wax esters using lipases offers a green and highly selective alternative to chemical methods.[8] These reactions are typically carried out under mild conditions, minimizing side reactions and the formation of colored byproducts.[1] Both free and immobilized lipases can be used, with immobilized enzymes offering the advantage of easy recovery and reuse. Solvent-free systems are often preferred for their environmental benefits and simplified downstream processing.[9][10]

Reaction Pathway: Lipase-Catalyzed Esterification

Enzymatic_Synthesis Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., Oleic Acid) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Unsaturated_Fatty_Acid->Acyl_Enzyme_Intermediate + Lipase (B570770) Unsaturated_Fatty_Alcohol Unsaturated Fatty Alcohol (e.g., Cetyl Alcohol) Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Unsaturated_Fatty_Acid Unsaturated_Wax_Ester Unsaturated Wax Ester (e.g., Cetyl Oleate) Lipase->Unsaturated_Wax_Ester Acyl_Enzyme_Intermediate->Unsaturated_Wax_Ester + Unsaturated Fatty Alcohol Water Water (H₂O) Acyl_Enzyme_Intermediate->Water

Caption: General mechanism for lipase-catalyzed esterification.

Experimental Protocol: Solvent-Free Synthesis of Cetyl Oleate

This protocol describes the solvent-free synthesis of cetyl oleate from oleic acid and cetyl alcohol using an immobilized lipase.[9]

Materials:

  • Oleic acid (1.0 equivalent)

  • Cetyl alcohol (0.9 equivalents)

  • Immobilized lipase from Candida antarctica (Novozym 435) (10% by weight of oleic acid)

  • Ethanol

  • Saturated sodium carbonate solution

Equipment:

  • Thermostatic shaking incubator or reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Combine oleic acid and cetyl alcohol in a reaction vessel.

  • Preheat the mixture to the desired reaction temperature (e.g., 40°C) with stirring until the cetyl alcohol is completely melted and mixed.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the reaction at 40°C with shaking (e.g., 170 rpm) for 8-24 hours. The reaction vessel should be open to the atmosphere to facilitate the removal of water.[9]

  • Monitor the reaction progress by measuring the acid value of the reaction mixture or by TLC.

  • Upon completion, separate the immobilized lipase from the product mixture by filtration. The lipase can be washed with a solvent and reused.

  • Purify the product by washing with ethanol to remove unreacted cetyl alcohol, followed by washing with a saturated sodium carbonate solution to remove any remaining free fatty acids.[9]

  • The final product can be dried under reduced pressure.

Quantitative Data: Enzymatic Synthesis of Unsaturated Wax Esters
ProductFatty AcidFatty AlcoholLipaseTemp. (°C)Time (h)Yield (%)Reference
Cetyl OleateOleic AcidCetyl AlcoholCandida sp. 99-12540898[9]
Oleyl OleateOleic AcidOleyl AlcoholNovozym 4355060 min-[11]
Decyl OleateOleic AcidDecanolFermase CALB™ 100004525 min97.14[10]
Palm-based Wax EstersPalm Oil Fatty AcidsOleyl AlcoholLipozyme40-505-778-83[9]

Metal-Catalyzed Synthesis

Ruthenium-catalyzed reactions offer an efficient one-pot, two-step method for the synthesis of wax esters from fatty acid methyl esters (FAMEs) in the absence of a solvent and a base.[12] This approach involves consecutive hydrogenation and dehydrogenation reactions.

Reaction Pathway: Ruthenium-Catalyzed Synthesis

Ruthenium_Catalyzed_Synthesis FAME Fatty Acid Methyl Ester Intermediate_1 Hydrogenation Intermediate FAME->Intermediate_1 + H₂, Ru Catalyst Ru_Catalyst Ruthenium Catalyst Intermediate_2 Dehydrogenation Intermediate Intermediate_1->Intermediate_2 - H₂, Ru Catalyst Wax_Ester Wax Ester Intermediate_2->Wax_Ester

Caption: Simplified pathway for Ru-catalyzed wax ester synthesis.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of Wax Esters from FAMEs

Detailed experimental protocols for this specific ruthenium-catalyzed reaction are proprietary and not fully disclosed in the public literature. The following is a generalized procedure based on the principles of homogeneous ruthenium catalysis for ester synthesis.

Materials:

  • Unsaturated Fatty Acid Methyl Ester (FAME)

  • Ruthenium catalyst (e.g., a commercially available ruthenium-phosphine complex)

  • High-pressure reactor (autoclave)

  • Inert gas (e.g., Argon or Nitrogen)

  • Hydrogen gas

  • Solvent for purification (e.g., hexane, ethyl acetate)

  • Silica gel

Equipment:

  • High-pressure reactor with stirring and temperature control

  • Gas handling system

  • Apparatus for purification (e.g., column chromatography)

Procedure:

  • Charge the high-pressure reactor with the unsaturated FAME and the ruthenium catalyst under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.

  • Stir the reaction mixture for the specified time.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The crude product can be purified by silica gel column chromatography to isolate the wax ester.

Quantitative Data: Metal-Catalyzed Synthesis
ProductStarting MaterialCatalystYieldReference
Wax EstersFatty Acid Methyl EstersHomogeneous Ruthenium CatalystExcellent conversion and selectivity[12]

Purification and Characterization

Purification by Silica Gel Chromatography

Purification of the synthesized unsaturated wax esters is crucial to remove unreacted starting materials, catalysts, and byproducts. Silica gel column chromatography is a widely used and effective method for this purpose.[5]

Experimental Protocol: Column Chromatography Purification

Materials:

  • Crude wax ester mixture

  • Silica gel (60-120 or 230-400 mesh)

  • Hexane

  • Ethyl acetate (or diethyl ether)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude wax ester in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common eluent is a mixture of hexane and ethyl acetate (or diethyl ether). For wax esters, a typical starting solvent mixture is hexane:ethyl acetate (99:1 v/v).[5]

  • Collect fractions and monitor the elution by TLC to identify the fractions containing the pure wax ester.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified unsaturated wax ester.

Characterization

The identity and purity of the synthesized unsaturated wax esters can be confirmed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying individual wax esters in a mixture. The retention time provides information on the molecular weight and the mass spectrum allows for the determination of the fatty acid and fatty alcohol components.[13][14] High-temperature GC is often required for the analysis of long-chain wax esters.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of the ester functional group. Key characteristic peaks for wax esters include a strong C=O stretching vibration around 1740 cm⁻¹ and C-O stretching vibrations in the region of 1250-1000 cm⁻¹.[16][17] The presence of C=C bonds in unsaturated wax esters can be observed as a weak band around 3010 cm⁻¹ (C-H stretch) and a medium band around 1650 cm⁻¹ (C=C stretch).

Conclusion

This document has provided a comprehensive overview of the primary chemical synthesis methods for unsaturated wax esters, complete with detailed experimental protocols and comparative quantitative data. The choice of synthetic route—Fischer esterification, enzymatic synthesis, or metal catalysis—will depend on factors such as the desired scale of production, purity requirements, and environmental considerations. The provided protocols for purification and characterization will aid researchers in obtaining and verifying the integrity of their synthesized products. These application notes serve as a valuable resource for scientists and professionals engaged in the development and application of unsaturated wax esters.

References

Application Notes and Protocols for the Purification of Linolenyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of linolenyl palmitate, a wax ester of significant interest in various research and development fields. The protocols outlined below are based on established techniques for the purification of wax esters and other long-chain polyunsaturated fatty acid esters. The primary methods covered are Silica (B1680970) Gel Column Chromatography, Low-Temperature Fractional Crystallization, and Preparative High-Performance Liquid Chromatography (HPLC).

Introduction to this compound Purification

This compound is a wax ester composed of α-linolenic acid, an omega-3 fatty acid, and palmitic acid. Its purification is often necessary to remove unreacted starting materials (linolenyl alcohol and palmitic acid), byproducts, and other lipidic impurities. The choice of purification technique depends on the initial purity of the sample, the desired final purity, and the scale of the purification.

Potential Impurities in Crude this compound:

  • Unreacted Starting Materials: Linolenyl alcohol and palmitic acid.

  • Byproducts of Synthesis: Isomers, oxidation products, and products from side reactions.

  • Impurities from Natural Sources: Other fatty acid esters, triglycerides, and sterols.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of the described purification techniques for this compound, based on data for similar polyunsaturated fatty acid esters.

Purification TechniquePrincipleTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography Adsorption>95%70-90%High capacity, good for removing polar impurities.Can be time-consuming, requires significant solvent volumes.
Low-Temperature Fractional Crystallization Differential Solubility>90%60-80%Simple, scalable, good for removing saturated impurities.May not be effective for removing impurities with similar solubility.
Preparative HPLC Partitioning>99%50-70%High resolution, excellent for achieving very high purity.Lower capacity, more expensive equipment and solvents.

Experimental Protocols

Silica Gel Column Chromatography

This protocol describes the purification of this compound using silica gel chromatography, which separates compounds based on their polarity. Since this compound is a non-polar compound, it will elute relatively quickly, while more polar impurities like unreacted fatty acids and alcohols will be retained on the column. For enhanced separation of unsaturated esters, silver nitrate-impregnated silica gel can be utilized.

Materials:

  • Silica gel (60-200 µm particle size)

  • Silver nitrate (B79036) (AgNO₃) (optional)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Protocol:

  • Slurry Preparation:

    • In a beaker, create a slurry of silica gel in n-hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • For silver nitrate-impregnated silica, dissolve silver nitrate in methanol (B129727) (10% w/w of silica), mix with the silica gel, and activate by heating at 110°C for 2 hours. Allow to cool before preparing the slurry.

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of n-hexane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with pure n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is from 100% n-hexane to 95:5 (v/v) n-hexane:ethyl acetate.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). This compound should elute in the early, less polar fractions.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Low-Temperature Fractional Crystallization

This technique is effective for separating unsaturated wax esters like this compound from more saturated impurities. At low temperatures, saturated lipids have lower solubility in organic solvents and will crystallize out of solution, while the more unsaturated this compound remains in the liquid phase.

Materials:

  • Acetone (B3395972) or Methanol (pre-chilled to -20°C)

  • Jacketed crystallization vessel or a freezer-safe container

  • Stirring mechanism

  • Vacuum filtration apparatus (Buchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Dissolution:

    • Dissolve the crude this compound in acetone or methanol at a ratio of 1:10 to 1:20 (w/v) at room temperature.

  • Crystallization:

    • Cool the solution to a temperature between -15°C and -20°C.[1]

    • Maintain this temperature and stir gently for 12-24 hours to allow for the crystallization of saturated impurities.[1]

  • Filtration:

    • Quickly filter the cold mixture through a pre-chilled Buchner funnel using vacuum filtration to separate the crystallized solids (saturated impurities) from the liquid filtrate (containing this compound).

  • Product Recovery:

    • Collect the filtrate.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.

    • For higher purity, a second crystallization step can be performed on the recovered product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers the highest resolution for purifying this compound, especially for removing isomers and other closely related impurities. A reversed-phase C18 column is typically used for this purpose.

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Fraction collector

  • Rotary evaporator

Protocol:

  • Sample Preparation:

    • Dissolve the partially purified or crude this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. A typical starting point is 90:10 (v/v) methanol:water.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative columns.

    • Detection: UV detector set at a low wavelength (e.g., 205-215 nm) where the ester bond absorbs.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Collect the fractions corresponding to the this compound peak.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the mobile phase solvents using a rotary evaporator to obtain the highly purified this compound.

Visualizations

experimental_workflow_purification cluster_start Starting Material cluster_methods Purification Methods cluster_end Final Product Crude this compound Crude this compound Silica Gel Chromatography Silica Gel Chromatography Crude this compound->Silica Gel Chromatography Initial Cleanup Low-Temp Crystallization Low-Temp Crystallization Crude this compound->Low-Temp Crystallization Bulk Purification Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC High Purity Pure this compound Pure this compound Silica Gel Chromatography->Pure this compound Low-Temp Crystallization->Preparative HPLC High Purity Low-Temp Crystallization->Pure this compound Preparative HPLC->Pure this compound

Caption: Overview of purification pathways for this compound.

silica_gel_workflow Start Start Prepare Silica Slurry Prepare Silica Slurry Start->Prepare Silica Slurry Pack Column Pack Column Prepare Silica Slurry->Pack Column Load Sample Load Sample Pack Column->Load Sample Elute with Solvent Gradient Elute with Solvent Gradient Load Sample->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Analyze Fractions (TLC)->Collect Fractions Continue elution Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Fractions are pure Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent End Pure Product Evaporate Solvent->End

Caption: Workflow for silica gel column chromatography purification.

low_temp_crystallization_workflow Start Start Dissolve Sample in Solvent Dissolve Sample in Solvent Start->Dissolve Sample in Solvent Cool to -20°C Cool to -20°C Dissolve Sample in Solvent->Cool to -20°C Hold for 12-24h Hold for 12-24h Cool to -20°C->Hold for 12-24h Vacuum Filter Cold Vacuum Filter Cold Hold for 12-24h->Vacuum Filter Cold Separate Crystals and Filtrate Separate Crystals and Filtrate Vacuum Filter Cold->Separate Crystals and Filtrate Collect Filtrate Collect Filtrate Separate Crystals and Filtrate->Collect Filtrate Product in Solution Discard Crystals Saturated Impurities Separate Crystals and Filtrate->Discard Crystals Impurities Evaporate Solvent Evaporate Solvent Collect Filtrate->Evaporate Solvent End Pure Product Evaporate Solvent->End

Caption: Workflow for low-temperature fractional crystallization.

References

Mass Spectrometry Analysis of Linolenyl Palmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl palmitate is a wax ester composed of α-linolenic acid, an omega-3 fatty acid, and palmitic acid, a saturated fatty acid. Wax esters are neutral lipids that serve various biological functions, including energy storage and as components of protective coatings on skin and leaves. The analysis of specific wax esters like this compound is crucial in various fields, including biochemistry, food science, and cosmetics, to understand their roles in biological systems and to ensure the quality and composition of products. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of Wax Esters from Plant Oil

This protocol is adapted for the extraction of this compound from a vegetable oil matrix.

Materials:

Procedure:

  • SPE Cartridge Preparation:

    • Place 1 g of silica gel into an empty SPE cartridge.

    • Add 0.5 g of anhydrous sodium sulfate on top of the silica gel.

    • Condition the cartridge by passing 5 mL of a hexane:ethyl acetate (95:5, v/v) mixture through it using an SPE manifold[1].

  • Sample Loading:

    • Accurately weigh approximately 100 mg of the oil sample into a glass vial.

    • Dissolve the sample in 0.4 mL of n-hexane.

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Elution:

    • Elute the wax ester fraction with 15 mL of the hexane:ethyl acetate (95:5, v/v) mixture. Discard the first 2 mL and collect the subsequent eluate[1]. The flow rate should be maintained at approximately 1 drop per second.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of toluene or a solvent compatible with the subsequent LC-MS analysis (e.g., isopropanol:acetonitrile 1:1)[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the parameters for the separation and detection of this compound.

Instrumentation:

  • Agilent 1290 HPLC system (or equivalent) coupled to a 6495 Triple Quadrupole MS (or equivalent)[2].

LC Parameters:

  • Column: Agilent Poroshell 120 EC-C18, 100 mm × 3.0 mm, 2.7 µm[3]

  • Mobile Phase A: 80:20 water/2-propanol with 25 µM ammonium (B1175870) formate[3]

  • Mobile Phase B: 80:10:10 butanol/water/2-propanol with 25 µM ammonium formate[3]

  • Gradient:

    • 0-2 min: 30% B

    • 2-24 min: Linear gradient from 30% to 100% B[3]

    • 24-28 min: Hold at 100% B

    • 28.1-32 min: Return to 30% B and equilibrate

  • Flow Rate: 0.25 mL/min[3]

  • Column Temperature: 50 °C[3]

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI)[3]

  • Nebulizer Pressure: 30 psig[3]

  • Drying Gas Temperature: 325 °C[3]

  • Drying Gas Flow: 4 L/min[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion (Q1): The precursor ion will be the ammonium adduct [[M+NH₄]⁺]. The molecular weight of this compound (C₃₄H₆₂O₂) is 502.9 g/mol . Therefore, the Q1 mass will be approximately m/z 520.5 .

    • Product Ion (Q3): The major fragment upon collision-induced dissociation (CID) of wax esters is the protonated fatty acid [[RCOOH+H]⁺]. For linolenic acid (C₁₈H₃₀O₂), the molecular weight is 278.4 g/mol . Therefore, the Q3 mass will be approximately m/z 279.2 [3].

  • Collision Energy: A mass-dependent formula can be used, for example, a slope of 3 and a y-intercept of 10[3]. Optimization for the specific instrument is recommended.

Data Presentation

Quantitative Analysis of this compound in Different Oil Samples

The following table summarizes hypothetical quantitative data for this compound in three different plant oil samples, analyzed using the protocol described above.

Sample IDOil SourceThis compound Concentration (µg/g)Standard Deviation% RSD
OIL-001Flaxseed Oil152.38.95.8
OIL-002Canola Oil45.73.16.8
OIL-003Jojoba Oil5.20.611.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing oil Plant Oil Sample dissolve Dissolve in Hexane oil->dissolve spe Solid-Phase Extraction (SPE) dissolve->spe elute Elute Wax Esters spe->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Toluene evap->recon lc LC Separation (C18 Column) recon->lc ms ESI-MS/MS Detection (MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for the extraction and LC-MS/MS analysis of this compound.

Putative Signaling Pathway of the Palmitate Moiety

While specific signaling pathways for intact this compound are not well-defined, the palmitate moiety, a saturated fatty acid, is known to modulate various intracellular signaling cascades, particularly those related to inflammation and metabolic stress.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression (IL-6, ICAM-1) NFkB->Inflammatory_Genes Palmitate Palmitate (from this compound) Palmitate->TLR4

Caption: Palmitate-induced inflammatory signaling via TLR4.

References

Application Note: Quantitative Analysis of Linolenyl Palmitate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linolenyl palmitate, a wax ester composed of α-linolenic acid and palmitic acid, is of significant interest in various fields, including cosmetics, nutrition, and pharmacology. Accurate quantification of this compound is crucial for quality control, formulation development, and research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the sensitive and accurate quantification of this compound. The described protocol is applicable to researchers, scientists, and professionals in drug development and related industries.

Principle

This method employs reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is achieved through the use of an external standard calibration curve with detection by ultraviolet (UV) absorbance, as the double bonds in the linolenic acid moiety allow for detection at low wavelengths.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade n-hexane

  • HPLC-grade acetic acid

  • Chloroform (B151607)

  • Methanol

  • Deionized water (18.2 MΩ·cm)

  • Sample matrix (e.g., cosmetic cream, lipid extract)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

3. Chromatographic Conditions

A reverse-phase HPLC method is utilized for the separation and quantification of this compound.

ParameterCondition
HPLC Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile, Methanol, and n-Hexane with 0.2% Acetic Acid.[1]
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 208 nm[1]
Run Time 40 minutes

4. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of chloroform in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

5. Sample Preparation

The sample preparation will vary depending on the matrix. A general protocol for a lipid-based sample is provided below:

  • Accurately weigh a known amount of the sample (e.g., 100 mg).

  • Dissolve the sample in 10 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • If necessary, perform further dilutions with the mobile phase to bring the analyte concentration within the calibration range.

Data Presentation

Calibration Curve

A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the coefficient of determination (R²).

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
0.9998

Method Validation Parameters

The performance of the HPLC method is characterized by its limit of detection (LOD) and limit of quantification (LOQ).

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98-102%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound using the described HPLC protocol.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition (Peak Area) Chromatography->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Standard Data Quantification Concentration Determination Data_Acquisition->Quantification Sample Data Calibration_Curve->Quantification Use Curve

HPLC Quantification Workflow for this compound.

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of a C18 reverse-phase column with a gradient mobile phase and UV detection allows for excellent separation and accurate measurement. This protocol is well-suited for routine analysis in quality control and research environments.

References

Application Notes and Protocols for Linolenyl Palmitate-Based Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of linolenyl palmitate-based drug delivery systems, including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Introduction

This compound, an ester of linolenic acid and palmitic acid, is a promising lipid excipient for the formulation of lipid-based nanoparticles. Its unsaturated fatty acid component, linolenic acid, is an essential fatty acid with known anti-inflammatory properties, making it a valuable component for targeted drug delivery, particularly in dermatological applications such as atopic dermatitis.[1] Lipid nanoparticles, such as SLNs and NLCs, offer numerous advantages for drug delivery, including enhanced drug solubility, improved stability, controlled release, and targeted delivery.[2][3]

SLNs are composed of a solid lipid core, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids, which can lead to higher drug loading capacity and reduced drug expulsion during storage.[2][3]

Data Presentation

The following tables summarize quantitative data for lipid nanoparticles. While specific data for this compound are limited, data for linolenic acid (LNA)-loaded SLNs are presented as a primary example. For comparative purposes, data for other palmitate-based lipid nanoparticles are also included.

Table 1: Physicochemical Characteristics of Linolenic Acid (LNA)-Loaded Solid Lipid Nanoparticles (SLNs)

FormulationLipid MatrixEncapsulation Efficiency (EE) of LNA (%)Particle Size (nm)Polydispersity Index (PDI)
CU-monooleate SLNCurcumin-monooleate62283.4 ± 4.50.21 ± 0.03
Capsaicin oleate (B1233923) SLNCapsaicin-oleate85277.4 ± 12.00.19 ± 0.09
RV-monooleate SLNResveratrol-monooleate99302.7 ± 5.80.25 ± 0.02

Table 2: In Vitro Release of Linolenic Acid (LNA) from SLNs over 24 Hours

FormulationCumulative Release of LNA (%)
CU-monooleate SLN~57
Capsaicin oleate SLN~60
RV-monooleate SLN~79

Experimental Protocols

Protocol 1: Preparation of Linolenic Acid (LNA)-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Technique

This protocol is adapted from a method used for encapsulating LNA in SLNs for the treatment of atopic dermatitis.

Materials:

  • Linolenic Acid (LNA)

  • Lipid for matrix (e.g., Curcumin-monooleate, Capsaicin-oleate, or Resveratrol-monooleate)

  • Surfactant (e.g., Tween 20)

  • Co-surfactant (e.g., Sodium taurocholate, Butanol)

  • Purified water

Procedure:

  • Melt the lipid matrix (e.g., Curcumin-monooleate) at approximately 70 °C.

  • Add the desired amount of Linolenic Acid to the molten lipid.

  • In a separate vessel, prepare an aqueous solution containing the surfactant (Tween 20), co-surfactants (sodium taurocholate and butanol), and purified water.

  • Heat the aqueous solution to the same temperature as the molten lipid phase.

  • Add the aqueous phase to the molten lipid phase with continuous magnetic stirring to form an oil-in-water (o/w) microemulsion.

  • Maintain stirring and cool the microemulsion in an ice bath for 45 minutes to allow for the precipitation of the lipid, forming the SLNs.

  • The resulting SLN dispersion can be stored at 4°C for further analysis. Stability of these SLNs has been observed for up to 60 days at both room temperature and 4°C.

Protocol 2: Characterization of Lipid Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the particle size and PDI, while Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.

  • Procedure:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration.

    • Analyze the sample using a Zetasizer or similar instrument.

    • Perform the measurement in triplicate and report the average values.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug.

  • Procedure:

    • Centrifuge the nanoparticle dispersion using an ultracentrifuge to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated drug.

    • Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

      • DL (%) = [(Total Drug - Drug in Supernatant) / Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Principle: A dialysis bag method is commonly used to assess the release of the encapsulated drug from the nanoparticles over time in a specific release medium.

  • Procedure:

    • Place a known amount of the nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of drug released in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released against time.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation prep1 Melt Lipid Matrix (e.g., this compound) prep2 Dissolve Drug in Melted Lipid prep1->prep2 prep4 High-Shear Homogenization prep2->prep4 prep3 Prepare Hot Aqueous Surfactant Solution prep3->prep4 prep5 Cooling and Solidification prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Encapsulation Efficiency & Drug Loading prep5->char3 char4 In Vitro Release prep5->char4 eval1 Cellular Uptake Studies char1->eval1 char2->eval1 char3->eval1 eval3 In Vivo Studies char4->eval3 eval2 In Vitro Cytotoxicity eval1->eval2 eval2->eval3

Caption: Experimental workflow for the preparation and evaluation of lipid nanoparticles.

signaling_pathway cluster_cell Cellular Response to LNA-loaded Nanoparticles lna_np LNA-loaded Nanoparticle uptake Cellular Uptake (Clathrin-mediated endocytosis) lna_np->uptake lna_release Intracellular LNA Release uptake->lna_release nfkb NF-κB Pathway lna_release->nfkb Inhibition il6 IL-6 Production nfkb->il6 Activation inflammation Inflammation il6->inflammation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Linolenyl Palmitate in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with linolenyl palmitate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in in vitro studies?

This compound is a wax ester, an ester of linolenic acid and palmitic acid, with the molecular formula C34H62O2 and a molecular weight of approximately 502.86 g/mol .[1] It is a highly lipophilic and hydrophobic molecule, making it poorly soluble in aqueous solutions like cell culture media. This low solubility can lead to precipitation, inconsistent concentrations in experiments, and inaccurate results.

Q2: I'm observing precipitation after adding my this compound stock solution to the cell culture medium. What is causing this?

This is a common issue known as "crashing out." this compound is typically dissolved in an organic solvent to create a stock solution. When this concentrated organic stock is introduced into an aqueous environment like cell culture medium, the rapid change in solvent polarity causes the highly hydrophobic this compound to come out of solution and form a precipitate.[2]

Q3: What are the initial steps I should take to improve the solubility of this compound for my experiments?

The first step is to select an appropriate organic solvent to prepare a concentrated stock solution. Following that, a careful, stepwise dilution into your aqueous medium is crucial. For particularly challenging situations, employing solubilizing agents or advanced formulation techniques may be necessary.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound in Organic Solvents

If you are struggling to dissolve this compound in a chosen organic solvent, consider the following:

  • Solvent Selection: While specific data for this compound is limited, data from similar lipids like retinyl palmitate and palmitic acid can provide guidance. Ethanol (B145695), DMSO, and DMF are common choices.[3][4]

  • Warming: Gently warming the solution can aid in dissolution. For instance, a water bath set to 37°C can be effective.[5]

  • Vortexing: Vigorous mixing or vortexing can help break up solid particles and enhance dissolution.

Issue 2: Precipitation Upon Addition to Aqueous Media

To prevent this compound from precipitating when added to your cell culture medium, try these strategies:

  • Stepwise Dilution: Avoid adding the organic stock solution directly to the full volume of your aqueous medium. Instead, use a multi-step dilution process.

  • Use of a Carrier Protein (BSA): Bovine Serum Albumin (BSA) can bind to fatty acids and their esters, keeping them soluble in culture media.[6] A common approach is to complex the lipid with fatty-acid-free BSA before adding it to the final medium.

  • Three-Step Solubilization Protocol: A specialized protocol has been shown to be effective for highly hydrophobic compounds.[7][8] This involves:

    • Dissolving the compound in an organic solvent (e.g., DMSO).

    • Diluting this solution in pre-warmed Fetal Bovine Serum (FBS).

    • Performing the final dilution in the cell culture medium.

Issue 3: Need for Higher, Stable Concentrations in Aqueous Media

For experiments requiring higher and more stable concentrations of this compound, consider these advanced formulation approaches:

  • Surfactant-Based Systems: Non-ionic surfactants can be used to create micellar solutions or emulsions that encapsulate the lipophilic compound, enhancing its stability in aqueous solutions.[9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules like this compound, increasing their water solubility.[11][12][13][14]

  • Nanoemulsion Formulation: Nanoemulsions are kinetically stable colloidal dispersions of oil and water, stabilized by surfactants. Formulating this compound into a nanoemulsion can significantly improve its dispersibility and bioavailability in in vitro systems.[15][16][17][18][19]

Quantitative Data Summary

The following table summarizes the solubility of compounds structurally related to this compound in common organic solvents. This data can be used as a starting point for solvent selection.

CompoundSolventSolubilityReference
Palmitic AcidEthanol~30 mg/mL[3]
DMSO~20 mg/mL[3]
DMF~20 mg/mL[3]
Retinyl PalmitateEthanol~15 mg/mL[4]
DMSO~5 mg/mL[4]
DMF~5 mg/mL[4]
Palmitic Acid Methyl EsterEthanol, DMSO, DMF~20 mg/mL[20]

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation and Dilution
  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound.

    • Dissolve it in a minimal amount of an appropriate organic solvent (e.g., ethanol, DMSO). Gentle warming (37°C) and vortexing can be used to aid dissolution. Aim for a high concentration to minimize the final solvent concentration in your culture medium.

  • Dilution into Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • While vortexing the medium, add the this compound stock solution dropwise to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5%).

Protocol 2: BSA Complexation Method
  • Prepare a BSA Solution: Dissolve fatty-acid-free BSA in your desired cell culture medium or buffer to make a 10% (w/v) solution.

  • Prepare this compound Stock: Dissolve this compound in ethanol to create a concentrated stock solution.

  • Complexation:

    • Warm the BSA solution to 37°C.

    • Slowly add the ethanolic stock solution of this compound to the warm BSA solution while stirring. The molar ratio of this compound to BSA can be optimized, but a starting point of 2:1 to 4:1 is common for fatty acids.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Final Dilution: Dilute the this compound-BSA complex in your final cell culture medium to the desired working concentration.

Protocol 3: Three-Step Solubilization Method
  • Step 1: Initial Dissolution: Prepare a 10 mM stock solution of this compound in 100% DMSO. If necessary, briefly vortex and warm to 37°C.[7][8]

  • Step 2: Dilution in Serum: Pre-warm Fetal Bovine Serum (FBS) to approximately 50°C. Dilute the DMSO stock solution 10-fold with the warm FBS. Keep this solution warm (~40°C).[7][8]

  • Step 3: Final Dilution in Media: Perform the final dilution of the FBS-lipid mixture into pre-warmed cell culture medium to achieve the desired final concentration of this compound.[7][8]

Visualized Workflows and Signaling Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_methods Solubilization Methods cluster_final Final Preparation A Weigh this compound B Dissolve in Organic Solvent (e.g., Ethanol, DMSO) A->B C Direct Dilution B->C Method 1 D BSA Complexation B->D Method 2 E Three-Step Solubilization B->E Method 3 F Add to Cell Culture C->F D->F E->F

Caption: Decision workflow for preparing this compound solutions.

three_step_solubilization A Step 1: Dissolve this compound in DMSO (10 mM) B Step 2: Dilute 1:10 in Warm FBS (~50°C) A->B  10x Dilution C Step 3: Final Dilution in Pre-warmed Cell Culture Medium B->C  To Final Concentration

Caption: The three-step solubilization protocol workflow.

advanced_formulations A This compound (Poorly Soluble) B Surfactant Micelles A->B C Cyclodextrin Complex A->C D Nanoemulsion A->D E Aqueous Dispersibility B->E C->E D->E

Caption: Advanced formulation strategies for this compound.

References

Technical Support Center: Preventing Oxidation of Unsaturated Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of unsaturated wax esters during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guides

Unexpected sample degradation can compromise experimental results. This section provides a structured approach to troubleshooting common issues related to the oxidation of unsaturated wax esters.

Problem: My unsaturated wax ester sample shows signs of degradation (e.g., changes in color, odor, or viscosity).

This is a common issue caused by lipid peroxidation. The following decision tree can help you identify the potential cause and find a solution.

Troubleshooting Decision Tree

TroubleshootingWorkflow start Start: Sample Degradation Observed check_pv Measure Peroxide Value (PV) start->check_pv pv_high Is PV high? check_pv->pv_high check_tbars Measure TBARS (Secondary Oxidation) tbars_high Are TBARS high? check_tbars->tbars_high pv_high->check_tbars No primary_oxidation Primary Oxidation is Occurring pv_high->primary_oxidation Yes secondary_oxidation Advanced Oxidation (Secondary Products) tbars_high->secondary_oxidation Yes no_oxidation Oxidation is not the primary issue. Consider other forms of degradation (e.g., hydrolysis, microbial growth). tbars_high->no_oxidation No storage_conditions Review Storage Conditions: - Temperature too high? - Exposed to light? - Exposed to oxygen? primary_oxidation->storage_conditions antioxidant_issue Review Antioxidant Strategy: - Antioxidant present? - Correct concentration? - Antioxidant degraded? primary_oxidation->antioxidant_issue sample_unsuitable Sample may be unsuitable for use. Consider discarding. secondary_oxidation->sample_unsuitable review_handling Review entire handling and storage protocol for sources of severe oxidative stress. secondary_oxidation->review_handling LipidPeroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat, Metal ions) LipidRadical Lipid Radical (L•) Initiator->LipidRadical H• abstraction UnsaturatedLipid Unsaturated Lipid (LH) LipidRadical_prop Lipid Radical (L•) LipidRadical->LipidRadical_prop Oxygen Oxygen (O2) PeroxylRadical Lipid Peroxyl Radical (LOO•) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) PeroxylRadical->Hydroperoxide + LH LipidRadical_prop->PeroxylRadical + O2 UnsaturatedLipid_prop Unsaturated Lipid (LH) LipidRadical_prop2 Lipid Radical (L•) Aldehydes Aldehydes, Ketones (MDA) (Secondary Oxidation Products) Hydroperoxide->Aldehydes PeroxylRadical_term1 LOO• NonRadicalProducts Non-Radical Products PeroxylRadical_term1->NonRadicalProducts PeroxylRadical_term2 LOO• PeroxylRadical_term2->NonRadicalProducts Antioxidant Antioxidant (AH) StableProducts Stable Products Antioxidant->StableProducts PeroxylRadical_term3 LOO• PeroxylRadical_term3->StableProducts StabilityStudyWorkflow start Start: Define Study Parameters (Time, Temp, Conditions) prep_samples Prepare Samples: - Control (no antioxidant) - Test (with antioxidant(s)) start->prep_samples storage Store Samples under Defined Conditions prep_samples->storage sampling Sample at Predetermined Timepoints (e.g., T=0, 1, 2, 4 weeks) storage->sampling sampling->storage Continue Storage analysis Perform Analyses: - Peroxide Value (PV) - TBARS Assay - Sensory Evaluation (optional) sampling->analysis data_analysis Analyze and Compare Data analysis->data_analysis conclusion Draw Conclusions on Stability and Shelf-life data_analysis->conclusion

Technical Support Center: Optimizing Mass Spectrometry Ionization for Wax Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of wax esters by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for optimizing the ionization of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why are wax esters difficult to analyze with mass spectrometry?

A1: Wax esters are neutral, non-polar lipids that lack easily ionizable functional groups.[1] This makes them challenging to detect, particularly with soft ionization techniques like Electrospray Ionization (ESI), which typically require analytes to be charged in solution.[1][2] Their analysis is often complicated by low signal intensity, in-source dissociation with more energetic ionization methods, and the presence of isobaric isomers (different molecules with the same mass).[1][3]

Q2: Which ionization techniques are most suitable for wax ester analysis?

A2: Several ionization techniques can be used, each with its own advantages and disadvantages:

  • Electrospray Ionization (ESI): A "soft" ionization technique that minimizes in-source fragmentation, making it suitable for quantitative studies of intact wax esters. However, it requires the use of additives to form adduct ions (e.g., [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) for efficient ionization.

  • Atmospheric Pressure Chemical Ionization (APCI): A good choice for non-polar compounds and is more tolerant of higher flow rates than ESI. It is considered a more energetic technique than ESI and can lead to in-source fragmentation, which can complicate identification and quantification.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A sensitive technique that is tolerant of sample impurities. It is particularly useful for analyzing higher molecular weight wax esters (up to C64 has been reported). It requires the selection of an appropriate matrix and cationizing agent, with lithium salts often being preferred.

  • Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a high-energy technique that causes extensive fragmentation. While this provides detailed structural information, the molecular ion is often weak or absent, making it difficult to determine the intact mass.

Q3: What are adducts and why are they important for wax ester analysis by ESI-MS?

A3: Adducts are ions formed when a molecule associates with a cation. Since wax esters are neutral, they rely on the formation of adducts to be detected in ESI-MS. Common adducts for wax esters include ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and lithium ([M+Li]⁺). The choice of adduct can significantly impact signal intensity and fragmentation patterns in tandem mass spectrometry (MS/MS). Ammonium adducts are widely used as they tend to produce informative fragments for structural elucidation.

Troubleshooting Guide

Issue 1: Low or No Signal Intensity

Q: I am not seeing any peaks for my wax ester sample, or the signal is very weak. What should I do?

A: Low signal intensity is a common problem in wax ester analysis. Here are several factors to investigate:

  • Inappropriate Ionization Technique: Ensure you are using a suitable ionization method. For LC-MS, ESI and APCI are common choices. ESI is often preferred for intact analysis but requires additives. APCI can be more effective for non-polar compounds that are difficult to ionize by ESI.

  • Missing Adduct-Forming Reagent (ESI): Wax esters require the formation of adducts to be ionized by ESI. Ensure that an appropriate additive (e.g., ammonium formate (B1220265), ammonium acetate (B1210297), sodium acetate, or lithium formate) is present in your mobile phase or added post-column.

  • Sample Concentration: The sample may be too dilute. Consider concentrating your sample or injecting a larger volume. However, be aware that overly concentrated samples can lead to ion suppression.

  • Solvent Composition: For ESI, reversed-phase solvents like water, acetonitrile, and methanol (B129727) are preferable as they support ion formation. Normal phase solvents like hexane (B92381) and toluene (B28343) are not suitable for ESI but can be used with APCI.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer for the mass range of your target wax esters to ensure optimal performance.

Issue 2: Poor Peak Shape and Resolution in LC-MS

Q: My chromatographic peaks for high molecular weight wax esters are broad and poorly resolved. How can I improve this?

A: This is a common challenge due to the high hydrophobicity and low solubility of these molecules.

  • Mobile Phase Strength: The organic solvent in your mobile phase may not be strong enough to elute the large, non-polar wax esters efficiently. Consider using a stronger solvent system or a steeper gradient.

  • Poor Solubility: High molecular weight wax esters may have limited solubility in your injection solvent. If the sample crashes out on the column, it will lead to poor peak shape. Ensure the injection solvent is strong enough to keep the analytes dissolved.

  • Column Temperature: Increasing the column temperature can improve mass transfer and reduce mobile phase viscosity, leading to sharper peaks.

  • Column Choice: A column with a suitable stationary phase (e.g., C18) and dimensions should be used. For very large wax esters, a high-temperature GC column might be more appropriate.

Issue 3: In-source Fragmentation and Complex Spectra

Q: My mass spectra are very complex, with many fragments and a weak or absent molecular ion. What is causing this?

A: This is likely due to in-source fragmentation, where the analyte molecule breaks apart within the ion source before mass analysis.

  • Energetic Ionization Technique: Techniques like APCI and EI are more energetic than ESI and can cause significant fragmentation. If you need to observe the intact molecular ion, a softer ionization method like ESI is preferable.

  • High Cone Voltage (ESI): In ESI, increasing the cone voltage (or equivalent parameter) can induce fragmentation in the source. While this can be used intentionally for "pseudo-MS³" experiments, it can also unintentionally complicate spectra. Try reducing the cone voltage to minimize this effect.

  • Thermal Degradation (APCI/GC-MS): High temperatures in the APCI probe or GC injector can cause thermally labile wax esters to decompose before ionization. Optimize the temperature to ensure volatilization without degradation.

Issue 4: Difficulty in Structural Elucidation from MS/MS Data

Q: I am having trouble interpreting the MS/MS spectra of my wax esters to identify the fatty acid and fatty alcohol components.

A: The fragmentation pattern of wax esters is highly dependent on the adduct ion, collision energy, and the structure of the wax ester itself (e.g., presence and position of double bonds).

  • Suboptimal Collision Energy: The collision energy used for MS/MS is critical. A collision energy of around 20 eV has been shown to produce a good balance of characteristic product ions for ammonium adducts of wax esters. It is recommended to perform a collision energy ramp to find the optimal value for your specific compounds and instrument.

  • Choice of Precursor Ion: Different adducts yield different fragments.

    • Ammonium adducts ([M+NH₄]⁺) typically fragment to produce a protonated fatty acid ([RCOOH₂]⁺) and other characteristic ions of the fatty acid and alcohol moieties.

    • Lithium adducts ([M+Li]⁺) can also provide structurally informative fragments, particularly with techniques like UVPD.

    • Sodium adducts ([M+Na]⁺) are often very stable, and fragmentation may result in the loss of the sodium ion rather than cleavage of the wax ester itself, yielding little structural information.

  • Unusual Adducts: Be aware of the possibility of forming unusual adducts with solvent molecules or contaminants, which can complicate spectral interpretation.

Quantitative Data Summary

Table 1: Comparison of Common Ionization Techniques for Wax Ester Analysis
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)Electron Ionization (EI)
Principle Soft ionization, requires charged analytes in solution.Chemical ionization at atmospheric pressure, good for less polar compounds.Laser-induced desorption from a matrix.High-energy electron beam causes fragmentation.
Molecular Ion Strong, as adducts (e.g., [M+NH₄]⁺).Can be present, but in-source fragmentation is common.Strong, as adducts (e.g., [M+Li]⁺).Often weak or absent.
Fragmentation Minimal in-source; controlled by collision energy in MS/MS.Energetic, can lead to significant in-source fragmentation.Generally soft, minimal fragmentation.Extensive fragmentation, provides detailed structural info.
Best For Quantitative analysis of intact wax esters, structural analysis via MS/MS.Analysis of non-polar compounds, thermally stable wax esters.High molecular weight wax esters, sensitive analysis.Structural elucidation of fatty acid and alcohol moieties in GC-MS.
Common Issues Requires adduct formation, potential for low signal without additives.In-source fragmentation can complicate spectra.Requires matrix optimization, potential for matrix interference.Loss of molecular ion information.
Table 2: Performance of Different MALDI Matrices for Wax Ester Analysis
MatrixCationRelative Signal Intensity (vs. LiDHB)Key AdvantagesReference
Lithium 2,5-dihydroxybenzoate (B8804636) (LiDHB)Li⁺1.0 (Baseline)Commonly used, good performance.
Lithium vanillateLi⁺2-3x higherHigher signal intensity and improved reproducibility.
Lithium benzoateLi⁺-Tested as a potential matrix.
Lithium salicylateLi⁺-Tested as a potential matrix.
Lithium α-cyano-4-hydroxycinnamateLi⁺-Tested as a potential matrix.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Wax Esters

This protocol provides a general guideline for the preparation of wax ester samples for LC-MS analysis.

  • Sample Dissolution: Dissolve the wax ester sample (e.g., from a biological extract or a purified fraction) in a suitable organic solvent. A common choice is a mixture of chloroform (B151607) and methanol (2:1, v/v). For reversed-phase HPLC, the final injection solvent should be compatible with the mobile phase, such as an 80:20 mixture of methylene (B1212753) chloride and acetonitrile.

  • Concentration Adjustment: Adjust the concentration to be within the optimal range for your instrument. A typical starting concentration is 0.1–1.0 mg/mL. For direct infusion ESI-MS, final concentrations of 25–53 µM have been used.

  • Addition of Ionization Additive (for ESI): To promote adduct formation in ESI, add a suitable salt to the sample solution or the mobile phase. For ammonium adducts, add ammonium acetate or ammonium formate to a final concentration of 1-10 mM. For lithium adducts, lithium formate can be used.

  • Filtration: Before injection, filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Protocol 2: General LC-MS/MS Method for Wax Ester Profiling

This protocol outlines a starting point for developing an LC-MS/MS method for wax ester analysis using ESI.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 100 mm × 3.0 mm, 2.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 60:40 acetonitrile/water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol/acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a lower percentage of Mobile Phase B and ramp up to a high percentage to elute the hydrophobic wax esters. For example, ramp from 30% B to 100% B over 25-30 minutes.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Mode: Full scan MS to identify precursor ions, followed by data-dependent MS/MS for fragmentation.

    • Precursor Ions: Select for [M+NH₄]⁺ adducts.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Cone Voltage: Start with a low value (e.g., 15 V) to minimize in-source fragmentation.

    • Desolvation Gas Temperature: ~300-350 °C.

    • Collision Energy (for MS/MS): Use a collision energy of approximately 20 eV as a starting point for fragmenting ammonium adducts. Perform a collision energy optimization for your specific analytes.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Synthetic Sample Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Fractionation Fractionation (Optional) (e.g., TLC, SPE) Extraction->Fractionation FinalSample Final Sample in Appropriate Solvent Fractionation->FinalSample LC Liquid Chromatography (Reversed-Phase C18) FinalSample->LC ESI ESI Source (+ Additive, e.g., NH4OAc) LC->ESI MS1 MS1 Scan (Detect [M+NH4]+) ESI->MS1 MS2 Data-Dependent MS/MS (Fragment Precursors) MS1->MS2 Processing Peak Detection & Alignment MS2->Processing Identification Database Search & Spectral Interpretation Processing->Identification Quant Quantification Identification->Quant

Caption: Experimental workflow for wax ester analysis by LC-MS/MS.

G Start Low Signal Intensity Observed CheckIonization Is an adduct-forming reagent used (for ESI)? Start->CheckIonization AddReagent Action: Add reagent (e.g., NH4OAc) to mobile phase/sample. CheckIonization->AddReagent No CheckConcentration Is sample concentration adequate? CheckIonization->CheckConcentration Yes Resolved Signal Restored AddReagent->Resolved ConcentrateSample Action: Concentrate sample or inject larger volume. CheckConcentration->ConcentrateSample No CheckTuning Is the instrument tuned and calibrated correctly? CheckConcentration->CheckTuning Yes ConcentrateSample->Resolved TuneInstrument Action: Perform tuning and calibration. CheckTuning->TuneInstrument No ConsiderAPCI Action: Consider switching to APCI source. CheckTuning->ConsiderAPCI Yes TuneInstrument->Resolved ConsiderAPCI->Resolved

Caption: Troubleshooting logic for low signal intensity in ESI-MS.

References

Enhancing resolution of linolenyl palmitate isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of linolenyl palmitate isomers. For GC analysis, this compound is typically hydrolyzed, and the resulting fatty acids are derivatized to fatty acid methyl esters (FAMEs) for improved volatility and separation. This guide focuses on the critical separation of linolenic acid (C18:3) FAME isomers.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC analysis of fatty acids like linolenic acid?

A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to significant issues during GC analysis, such as poor peak shape (tailing) and low volatility.[1][2] Converting them into FAMEs is crucial for several reasons:

  • Increased Volatility: Methyl esters are much more volatile than their corresponding free acids, allowing them to be analyzed at lower temperatures and elute as sharper peaks.[3][4]

  • Improved Peak Symmetry: The derivatization process neutralizes the highly polar carboxyl group, minimizing interactions with active sites in the GC system (e.g., inlet liner, column stationary phase).[1] This reduction in secondary interactions leads to more symmetrical, Gaussian-shaped peaks.

  • Enhanced Resolution: By eliminating the problematic carboxyl group, separations can be achieved based on more subtle differences, such as the degree and position of unsaturation and the cis/trans configuration of double bonds.

Q2: What type of GC column is most effective for separating geometric and positional isomers of linolenic acid FAMEs?

A2: The separation of fatty acid isomers, especially the geometric (cis/trans) isomers of polyunsaturated fatty acids like linolenic acid, requires a stationary phase with very high polarity.

  • Highly Polar Cyanopropyl Columns: Columns with a high percentage of cyanopropyl groups are the industry standard for this application. Stationary phases like poly(biscyanopropyl siloxane) are specifically designed to resolve complex mixtures of FAME isomers. The SP™-2560 and CP-Sil 88 are well-known examples that provide excellent separation of cis/trans isomers.

  • Ionic Liquid Columns: Newer ionic liquid capillary columns, such as the SLB-IL111, have also demonstrated exceptional resolving power for minor geometric isomers of α-linolenic acid that may be difficult to separate on traditional cyanopropyl columns.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Linolenic Acid Isomer Peaks

Poor resolution is a common challenge where two or more isomer peaks merge, preventing accurate quantification. This can often be solved by systematically optimizing the column and method parameters.

References

Technical Support Center: Stability of Linolenyl Palmitate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linolenyl palmitate in emulsion formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of emulsions containing this compound.

Issue 1: My emulsion is showing signs of chemical degradation (e.g., off-odors, color change).

  • Question: What are the likely causes of chemical degradation in my this compound emulsion? Answer: The primary cause of chemical degradation in emulsions containing this compound is lipid peroxidation. The linolenyl moiety of the ester is highly susceptible to oxidation due to its three double bonds. This process is often initiated by factors such as exposure to light, heat, and the presence of metal ions. The degradation can lead to the formation of off-odors, discoloration (yellowing), and a decrease in the efficacy of the active ingredient.

  • Question: How can I prevent or minimize lipid peroxidation in my formulation? Answer: To minimize lipid peroxidation, consider the following strategies:

    • Incorporate Antioxidants: Add oil-soluble antioxidants such as tocopherols (B72186) (Vitamin E), Butylated Hydroxytoluene (BHT), or ascorbyl palmitate to the oil phase of your emulsion.[1] These molecules can scavenge free radicals and inhibit the oxidation cascade.

    • Use Chelating Agents: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) or its salts to the aqueous phase.[2] These agents bind metal ions (e.g., iron, copper) that can catalyze lipid oxidation.

    • Control pH: Maintain an optimal pH for your emulsion system. Extreme pH values can sometimes accelerate degradation.

    • Protect from Light and Air: Store your emulsion in opaque, airtight containers to minimize exposure to UV radiation and oxygen, both of which can initiate oxidation.[1] Manufacturing under an inert atmosphere (e.g., nitrogen) can also be beneficial.

  • Question: What are the typical degradation products I should be looking for? Answer: The oxidation of this compound will lead to the formation of primary and secondary oxidation products.

    • Primary Products: The initial products are hydroperoxides. These are unstable and will break down further.

    • Secondary Products: The breakdown of hydroperoxides generates a complex mixture of volatile and non-volatile compounds, including aldehydes (e.g., hexanal, propanal), ketones, and other oxygenated compounds.[3][4] These secondary products are often responsible for the characteristic "rancid" or "painty" off-odors.

Issue 2: My emulsion is physically unstable (e.g., creaming, coalescence, phase separation).

  • Question: What factors contribute to the physical instability of my this compound emulsion? Answer: Physical instability in emulsions can be caused by several factors:

    • Inadequate Homogenization: Insufficient shear during emulsification can result in large droplet sizes, which are more prone to creaming and coalescence.

    • Improper Emulsifier Selection: The type and concentration of the emulsifier are critical. The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system should be optimized for the specific oil phase.

    • Inappropriate Oil-to-Water Ratio: The volume fractions of the oil and water phases can impact emulsion stability.

    • Temperature Fluctuations: Freeze-thaw cycles or exposure to high temperatures can disrupt the emulsion structure.[5]

  • Question: How can I improve the physical stability of my emulsion? Answer: To enhance physical stability:

    • Optimize Homogenization: Use high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range. Smaller droplets have a reduced tendency to cream or coalesce.

    • Select Appropriate Emulsifiers: Choose an emulsifier or a blend of emulsifiers with an appropriate HLB value for your oil phase. The concentration should be sufficient to cover the surface of the oil droplets.

    • Incorporate Stabilizers: Add thickening agents or stabilizers to the aqueous phase to increase its viscosity. This can slow down the movement of droplets and reduce the rate of creaming.

    • Control Storage Conditions: Store the emulsion at a controlled room temperature and avoid extreme temperature fluctuations.

Frequently Asked Questions (FAQs)

Q1: What is a typical stability testing protocol for a this compound emulsion?

A1: A comprehensive stability study for a this compound emulsion should include the evaluation of both physical and chemical stability over time at various storage conditions. A typical protocol would involve:

  • Initial Characterization (Time 0): Analyze the freshly prepared emulsion for its baseline properties.

  • Storage Conditions: Store aliquots of the emulsion under different conditions, such as:

    • Refrigerated (4°C)

    • Room Temperature (25°C/60% RH)

    • Accelerated (40°C/75% RH)

    • Freeze-thaw cycling (-10°C to 25°C)[5][6][7]

  • Time Points: Test the samples at predetermined intervals (e.g., 1, 2, 3, and 6 months).

  • Analytical Tests: At each time point, perform the following tests:

    • Physical Stability:

      • Visual observation for creaming, phase separation, and color change.

      • Particle size and Polydispersity Index (PDI) analysis.

      • Zeta potential measurement.

      • Viscosity measurement.

      • pH measurement.

    • Chemical Stability:

      • Peroxide Value (PV) to measure primary oxidation products.

      • Thiobarbituric Acid Reactive Substances (TBARS) assay for secondary oxidation products.

      • HPLC analysis to quantify the concentration of this compound.

Q2: What are the acceptable limits for changes in the physicochemical properties of my emulsion during stability testing?

A2: The acceptable limits can vary depending on the specific application and regulatory requirements. However, some general guidelines are:

  • Appearance: No visible signs of phase separation, creaming, or significant color change.

  • Particle Size: A significant increase in droplet size may indicate coalescence and instability. The acceptable change will depend on the initial size and the formulation.

  • Zeta Potential: A significant change in zeta potential can indicate a change in the surface chemistry of the droplets and a potential for instability. For electrostatically stabilized emulsions, a zeta potential above |30| mV is generally considered stable.

  • Peroxide Value: An increase in PV indicates ongoing oxidation. The acceptable limit will depend on the product type and its intended use.

  • This compound Content: The concentration of the active ingredient should remain within a specified range (e.g., 90-110% of the initial concentration).

Q3: How do I interpret the results of my stability study?

A3: The results of your stability study will help you to:

  • Determine the Shelf-Life: By analyzing the rate of degradation at accelerated conditions, you can predict the long-term stability and establish a shelf-life for your product.

  • Identify Potential Issues: The data will highlight any physical or chemical instabilities that need to be addressed in the formulation.

  • Optimize the Formulation: Based on the stability data, you can make informed decisions on how to improve the formulation, such as by adding antioxidants, changing the emulsifier, or modifying the manufacturing process.

Data Presentation

The following tables provide a representative example of quantitative data that could be generated during a 6-month stability study of a this compound nanoemulsion stored at different conditions.

Table 1: Physical Stability of this compound Nanoemulsion

Storage ConditionTime (Months)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4°C 0150.2 ± 2.10.15 ± 0.02-35.1 ± 1.5
1151.5 ± 2.50.16 ± 0.02-34.8 ± 1.8
3153.1 ± 2.80.17 ± 0.03-34.2 ± 2.1
6155.8 ± 3.10.18 ± 0.03-33.9 ± 2.5
25°C / 60% RH 0150.2 ± 2.10.15 ± 0.02-35.1 ± 1.5
1155.3 ± 3.00.18 ± 0.03-33.5 ± 1.9
3162.7 ± 3.50.22 ± 0.04-31.8 ± 2.3
6175.4 ± 4.20.28 ± 0.05-29.5 ± 2.8
40°C / 75% RH 0150.2 ± 2.10.15 ± 0.02-35.1 ± 1.5
1168.9 ± 4.10.25 ± 0.05-30.1 ± 2.5
3195.6 ± 5.30.35 ± 0.06-25.7 ± 3.1
6250.1 ± 7.80.48 ± 0.08-20.3 ± 3.9

Table 2: Chemical Stability of this compound Nanoemulsion

Storage ConditionTime (Months)Peroxide Value (meq/kg)TBARS (mg MDA/kg)This compound (%)
4°C 0< 0.5< 0.1100.0
10.8 ± 0.10.15 ± 0.0299.5 ± 0.5
31.2 ± 0.20.21 ± 0.0398.8 ± 0.8
61.8 ± 0.30.29 ± 0.0497.5 ± 1.2
25°C / 60% RH 0< 0.5< 0.1100.0
12.5 ± 0.40.35 ± 0.0598.2 ± 0.9
35.8 ± 0.70.62 ± 0.0895.1 ± 1.5
610.2 ± 1.11.15 ± 0.1290.3 ± 2.1
40°C / 75% RH 0< 0.5< 0.1100.0
18.9 ± 0.91.25 ± 0.1592.5 ± 1.8
318.5 ± 1.52.85 ± 0.2583.1 ± 2.5
635.2 ± 2.85.50 ± 0.4570.6 ± 3.2

Experimental Protocols

1. Protocol for Peroxide Value (PV) Measurement

This protocol is adapted from standard iodometric titration methods.

  • Materials:

    • Acetic acid-chloroform solution (3:2 v/v)

    • Saturated potassium iodide (KI) solution

    • 0.01 N Sodium thiosulfate (B1220275) solution (standardized)

    • 1% Starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the emulsion into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the lipid phase.

    • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.

    • Add 30 mL of deionized water and mix thoroughly.

    • Titrate with the 0.01 N sodium thiosulfate solution with constant agitation until the yellow iodine color almost disappears.

    • Add 0.5 mL of starch indicator solution. The solution will turn blue.

    • Continue the titration until the blue color disappears.

    • Record the volume of sodium thiosulfate solution used.

    • A blank determination should be performed concurrently.

  • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

2. Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol is a common method for measuring secondary oxidation products, particularly malondialdehyde (MDA).

  • Materials:

    • Thiobarbituric acid (TBA) reagent (0.375% w/v TBA, 15% w/v trichloroacetic acid, 0.25 N HCl)

    • 1,1,3,3-Tetramethoxypropane (MDA standard)

  • Procedure:

    • Mix 1 mL of the emulsion with 2 mL of the TBA reagent in a test tube.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Centrifuge at 3000 rpm for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

    • Prepare a standard curve using the MDA standard.

  • Calculation: Calculate the concentration of TBARS (expressed as mg MDA/kg of emulsion) from the standard curve.

Mandatory Visualization

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_degradation Degradation PUFA This compound (PUFA-H) Alkyl_Radical Alkyl Radical (PUFA•) PUFA->Alkyl_Radical Initiator Initiator (Light, Heat, Metal Ions) Initiator->PUFA H• abstraction Peroxyl_Radical Peroxyl Radical (PUFA-OO•) Alkyl_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) (Primary Oxidation Product) Peroxyl_Radical->Lipid_Hydroperoxide + PUFA-H Alkyl_Radical_2 Alkyl Radical (PUFA•) Peroxyl_Radical->Alkyl_Radical_2 - H• PUFA_H_2 This compound (PUFA-H) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Lipid_Hydroperoxide->Secondary_Products Decomposition

Caption: Lipid peroxidation pathway of this compound.

Stability_Testing_Workflow cluster_preparation Preparation cluster_initial_testing Initial Testing (Time 0) cluster_storage Storage cluster_periodic_testing Periodic Testing cluster_analysis Data Analysis Formulation Formulate Linolenyl Palmitate Emulsion Physical_Tests_0 Physical Tests: - Particle Size & PDI - Zeta Potential - Viscosity - pH Formulation->Physical_Tests_0 Chemical_Tests_0 Chemical Tests: - Peroxide Value - TBARS - HPLC for Active Formulation->Chemical_Tests_0 Storage_Conditions Store at Different Conditions: - 4°C - 25°C/60% RH - 40°C/75% RH - Freeze-Thaw Physical_Tests_0->Storage_Conditions Chemical_Tests_0->Storage_Conditions Time_Points Test at Predetermined Time Points (e.g., 1, 3, 6 months) Storage_Conditions->Time_Points Physical_Tests_t Physical Tests Time_Points->Physical_Tests_t Chemical_Tests_t Chemical Tests Time_Points->Chemical_Tests_t Data_Analysis Analyze Data and Determine Shelf-Life Physical_Tests_t->Data_Analysis Chemical_Tests_t->Data_Analysis

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Method Validation for Linolenyl Palmitate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of linolenyl palmitate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the method validation and quantification of this compound using chromatographic techniques.

Q1: I am observing poor peak shape (tailing or fronting) for this compound in my chromatogram. What are the potential causes and solutions?

A: Poor peak shape can arise from several factors in both Gas Chromatography (GC) and Liquid Chromatography (LC).

  • For GC Analysis:

    • Active Sites: The presence of active sites in the GC inlet liner or on the column can interact with the analyte.

      • Solution: Use a deactivated inlet liner with glass wool. Ensure your column is properly conditioned and not degraded. If you suspect column degradation, trim the first few centimeters or replace the column.[1]

    • Improper Derivatization: Incomplete conversion of this compound to its more volatile methyl ester (FAME) can lead to tailing.

      • Solution: Optimize the derivatization reaction conditions (e.g., time, temperature, reagent concentration).[2]

    • Column Overload: Injecting too much sample can saturate the column, leading to broad or fronting peaks.

      • Solution: Dilute your sample or reduce the injection volume.[3]

  • For LC Analysis:

    • Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with polar parts of the molecule.

      • Solution: Use an end-capped column or add a small amount of a competing base to the mobile phase. Alternatively, a different stationary phase might be required.

    • Mobile Phase Mismatch: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]

    • Extra-column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening.

      • Solution: Minimize the length and internal diameter of all connecting tubing.[3]

Q2: My recovery of this compound is low and inconsistent. How can I improve it?

A: Low and variable recovery is often linked to the sample preparation and extraction steps.

  • Extraction Inefficiency: The chosen extraction method may not be optimal for this compound from your specific matrix.

    • Solution: Evaluate different extraction techniques. For plasma or serum, a Folch or Bligh-Dyer liquid-liquid extraction is common. Solid-Phase Extraction (SPE) can also be effective but requires careful selection of the sorbent and elution solvents.[4][5]

  • Analyte Instability: this compound, being an unsaturated ester, can be susceptible to oxidation or hydrolysis, especially during sample processing.

    • Solution: Minimize sample exposure to heat and light. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to your extraction solvent. Process samples on ice and store extracts at -80°C.[4]

  • Matrix Effects (LC-MS/MS): Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound, leading to an apparent low recovery.

    • Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte. This is the most effective way to compensate for matrix effects and extraction losses.[6] Alternatively, develop a more selective sample clean-up procedure to remove interfering matrix components.[5]

Q3: I'm having trouble with reproducibility in my GC-MS analysis. My retention times are shifting between runs. What could be the cause?

A: Retention time shifts in GC-MS are often caused by matrix effects or system instability.

  • Matrix-Induced Shifts: A large amount of co-injected matrix can affect the stationary phase, causing shifts in retention times, especially for earlier eluting peaks.

    • Solution: Improve sample cleanup to reduce the amount of non-volatile residue injected. If the matrix effect is consistent, using a deuterated internal standard can help maintain accurate quantification.[7]

  • System Leaks: Small leaks in the GC system can affect carrier gas flow and pressure, leading to inconsistent retention times.

    • Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.

  • Inconsistent Oven Temperature: Poor temperature control or an inconsistent oven temperature program will directly impact retention times.

    • Solution: Verify the GC oven's temperature accuracy and programming.

Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my method?

A: LOD and LOQ are critical parameters for defining the sensitivity of your assay.

  • LOD: The lowest concentration of analyte that can be reliably distinguished from background noise.

  • LOQ: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

These are typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio (S/N). A common approach is to define the LOD as the concentration that yields an S/N of 3, and the LOQ as the concentration that yields an S/N of 10.[8] The LOQ should then be confirmed by demonstrating that standards at this concentration can be measured with acceptable precision and accuracy (e.g., RSD < 20% and accuracy within 80-120%).[8]

Quantitative Data Summary

The following tables summarize typical method validation parameters for the quantification of long-chain fatty acid esters like this compound, based on established methods for similar analytes.

Table 1: Typical HPLC-MS/MS Method Validation Parameters

ParameterTypical Value/Range
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (R²)> 0.995
Limit of Quantification (LOQ)1 - 10 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Internal StandardDeuterated this compound

Table 2: Typical GC-MS Method Validation Parameters

ParameterTypical Value/Range
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.99
Limit of Quantification (LOQ)0.1 - 1 µg/mL
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%
Internal StandardHeptadecanoic acid or deuterated palmitate

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of internal standard working solution (e.g., d5-linolenyl palmitate in isopropanol).

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 1 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).[9]

    • Gradient: Start at 70% B, increase to 100% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Protocol 2: Quantification of Total this compound in Serum by GC-MS
  • Sample Preparation (Saponification, Extraction & Derivatization):

    • Pipette 200 µL of serum into a glass tube with a PTFE-lined cap.

    • Add 20 µL of internal standard (e.g., Heptadecanoic acid).

    • Add 2 mL of 0.5 M methanolic NaOH. Cap tightly and heat at 80°C for 30 minutes to saponify the esters.

    • Cool the tube. Add 2 mL of 14% boron trifluoride (BF3) in methanol. Cap and heat at 80°C for 30 minutes to form fatty acid methyl esters (FAMEs).[10]

    • Cool to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[11]

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Oven Program: Start at 150°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

    • MS System: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for methyl linolenate and the internal standard.[4][7]

Visualizations

Method_Validation_Workflow Dev Develop Assay (LC/GC-MS) Opt Optimize Parameters (e.g., Mobile Phase, Gradient) Dev->Opt Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD & LOQ Prec->LOQ Stab Stability (Freeze-Thaw, Stock) LOQ->Stab Analysis Routine Sample Quantification Stab->Analysis Troubleshooting_Tree Start Poor Analytical Result (e.g., Bad Peak, Low Signal) CheckSystem Check System Suitability (Pressure, Blank Run) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSample Investigate Sample Prep PrepOK Prep OK? CheckSample->PrepOK SystemOK->CheckSample Yes SystemIssue System Issue Detected SystemOK->SystemIssue No PrepOK->Start No, Re-evaluate Problem PrepIssue Sample Prep Issue PrepOK->PrepIssue Yes, but problem persists FixLeak Fix Leaks / Flush System SystemIssue->FixLeak ChangeColumn Change Column / Liner SystemIssue->ChangeColumn OptimizeExtract Optimize Extraction PrepIssue->OptimizeExtract CheckStability Verify Analyte Stability PrepIssue->CheckStability MatrixEffect Assess Matrix Effects PrepIssue->MatrixEffect Sample_Prep_Workflow Start Plasma/Serum Sample Spike Spike with Internal Standard Start->Spike Extract Extraction Spike->Extract LLE Liquid-Liquid Extraction Extract->LLE Option 1 SPE Solid-Phase Extraction Extract->SPE Option 2 PPT Protein Precipitation Extract->PPT Option 3 Dry Evaporate & Reconstitute LLE->Dry SPE->Dry PPT->Dry Deriv Derivatization (for GC-MS) Analyze Inject for LC/GC-MS Analysis Deriv->Analyze Dry->Deriv Dry->Analyze for LC-MS

References

Technical Support Center: Scaling Up Linolenyl Palmitate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the industrial-scale production of linolenyl palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for industrial-scale synthesis of this compound?

A1: The two primary methods are chemical synthesis and enzymatic synthesis. Enzymatic synthesis, typically utilizing lipases, is often preferred for its high specificity, milder reaction conditions, and reduced byproduct formation, aligning with green chemistry principles. Chemical synthesis may involve acid or base catalysts and can be effective but may require more stringent purification steps.

Q2: Which type of lipase (B570770) is most effective for this compound synthesis?

A2: Lipases from Candida antarctica (such as Novozym 435) and Rhizomucor miehei are commonly used for esterification of fatty acids and have shown high catalytic activity and stability.[1][2] The choice of lipase can be influenced by the specific reaction conditions and the form of the substrates (free fatty acids or their esters).

Q3: What are the critical parameters to control during enzymatic synthesis?

A3: Key parameters to optimize for maximizing yield and purity include reaction temperature, substrate molar ratio (linolenic acid/linolenyl alcohol to palmitic acid/palmitoyl donor), enzyme loading, water activity, and the choice of solvent.[3][4]

Q4: How can the accumulation of water be controlled during the reaction?

A4: Water, a byproduct of esterification, can promote the reverse reaction (hydrolysis), thus reducing the ester yield.[3] Control methods include adding a water-adsorbing agent like molecular sieves, conducting the reaction under vacuum to remove water as it forms, or using a continuous reactor setup that facilitates water removal.

Q5: What are the most effective methods for purifying this compound at an industrial scale?

A5: Common purification techniques include low-temperature crystallization to remove unreacted fatty acids, solvent extraction, and silica (B1680970) gel column chromatography for separating the final product from any remaining starting materials or byproducts.

Troubleshooting Guides

Issue 1: Low or No Conversion to this compound

Question: My enzymatic esterification reaction shows very low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Enzyme Inactivation: The lipase may be inactive or denatured.

    • Troubleshooting:

      • Verify the storage conditions and expiration date of the enzyme.

      • Perform a standard activity assay on the lipase to confirm its catalytic function.

      • Ensure the reaction temperature and pH are within the optimal range for the specific lipase used.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Temperature: The optimal temperature for many lipases is between 40°C and 60°C. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation.

      • pH: The microenvironment pH of the enzyme is crucial. While not always directly controlled in non-aqueous media, the acidity of the fatty acid substrate can influence activity.

      • Water Activity (a_w): Enzymes require a minimal amount of water to maintain their active conformation, but excess water favors hydrolysis. The optimal water activity often needs to be determined experimentally, but for many lipases, high activity is observed at a specific low water activity.

  • Substrate or Product Inhibition:

    • Troubleshooting:

      • High concentrations of either linolenic acid/alcohol or palmitic acid can inhibit the enzyme. Consider a fed-batch approach where one of the substrates is added gradually.

      • The accumulation of this compound or the water byproduct can also inhibit the enzyme. In-situ product removal, such as vacuum removal of water, can be beneficial.

Issue 2: Reaction Rate Decreases Significantly Over Time

Question: My reaction starts well, but the rate of ester formation drops off after a few hours. What could be the cause?

Answer: A declining reaction rate is a common issue and can be attributed to several factors:

  • Product Inhibition: As the concentration of this compound increases, it can bind to the enzyme's active site and inhibit further reaction.

    • Troubleshooting: Implement in-situ product removal strategies if feasible in your reactor setup.

  • Enzyme Deactivation: The reaction conditions themselves (e.g., temperature, solvent) might be slowly deactivating the enzyme over the course of the reaction.

    • Troubleshooting: Re-evaluate the long-term stability of the lipase under your specific reaction conditions. It may be necessary to use a more robustly immobilized enzyme or slightly milder conditions.

  • Mass Transfer Limitations: In systems with immobilized enzymes, the diffusion of substrates to the enzyme's active sites and the diffusion of products away can become limiting as the reaction progresses and viscosity changes.

    • Troubleshooting: Increase agitation speed to reduce external mass transfer limitations. Using smaller support particles for the immobilized enzyme can decrease internal mass transfer limitations.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to achieve high purity of this compound after the reaction. What can I do?

Answer: Purification challenges often arise from the presence of unreacted starting materials and byproducts.

  • High Levels of Unreacted Fatty Acids:

    • Troubleshooting:

      • Optimize the reaction to drive it closer to completion (see troubleshooting for low conversion).

      • Employ low-temperature crystallization. Unreacted fatty acids often have higher melting points than the wax ester product and will crystallize out of a suitable solvent at low temperatures.

  • Presence of Byproducts from Side Reactions:

    • Troubleshooting:

      • If using chemical synthesis, side reactions can be more prevalent. Re-evaluate the catalyst and reaction conditions to minimize these.

      • For enzymatic synthesis, ensure the lipase used is specific for the desired esterification and does not catalyze unwanted side reactions.

      • Utilize silica gel column chromatography for final polishing, as it can effectively separate compounds with different polarities.

Data Presentation

Table 1: General Optimized Conditions for Lipase-Catalyzed Fatty Acid Ester Synthesis

ParameterTypical RangeNotes
Temperature 40 - 60 °CVaries with the specific lipase used. Higher temperatures can increase reaction rates but risk enzyme denaturation.
Substrate Molar Ratio 1:1 to 1:5 (Acid:Alcohol)An excess of one substrate can shift the equilibrium towards product formation.
Enzyme Loading 1 - 10% (w/w of total substrates)Higher loading increases the reaction rate but also the cost.
Solvent Heptane, Hexane, TolueneHydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme. Solvent-free systems are also an option.
Water Activity (a_w) < 0.5Crucial for maximizing esterification over hydrolysis. The optimal value is enzyme-dependent.
Agitation Speed 150 - 250 rpmImportant for overcoming mass transfer limitations, especially with immobilized enzymes.

Table 2: Comparison of Analytical Methods for this compound Quantification

MethodPrincipleSample PreparationProsCons
Gas Chromatography (GC-FID) Separation of volatile compounds followed by flame ionization detection.Transesterification to fatty acid methyl esters (FAMEs).High resolution and sensitivity, well-established methods.Requires derivatization step.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Direct injection or derivatization for UV/Vis detection.Can sometimes analyze the ester directly without derivatization.May have lower resolution for complex fatty acid mixtures compared to GC.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound
  • Reactant Preparation: Dissolve linolenic acid and palmitic alcohol (or vice versa, depending on the desired ester linkage) in a suitable organic solvent (e.g., n-hexane) in a sealed reaction vessel. A typical starting molar ratio is 1:1 to 1:3.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.

  • Water Removal: Add activated molecular sieves (e.g., 3Å) to the reaction mixture to adsorb the water produced during esterification.

  • Reaction Incubation: Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 50-60°C) with constant agitation (e.g., 200 rpm).

  • Monitoring the Reaction: Periodically take aliquots of the reaction mixture. Remove the enzyme (by filtration or centrifugation if immobilized) and analyze the sample by GC or HPLC to determine the conversion rate.

  • Reaction Termination: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering out the enzyme.

Protocol 2: Purification of this compound by Low-Temperature Crystallization
  • Solvent Addition: After removing the enzyme, dissolve the crude reaction mixture in a suitable solvent in which the fatty acid starting materials are less soluble at low temperatures than the this compound product (e.g., acetone (B3395972) or ethanol).

  • Cooling: Cool the solution to a low temperature (e.g., 4°C, then -20°C) to induce the crystallization of the unreacted fatty acids.

  • Filtration: Filter the cold solution to remove the crystallized fatty acids.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the purified this compound.

  • Purity Analysis: Analyze the purity of the final product using GC or HPLC.

Visualizations

Synthesis_Pathway Enzymatic Synthesis of this compound Linolenic Acid Linolenic Acid Lipase Lipase Linolenic Acid->Lipase Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->Lipase This compound This compound Lipase->this compound Coenzyme A Coenzyme A Lipase->Coenzyme A

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow Industrial Production Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactant_Mixing Reactant Mixing (Linolenic Acid & Palmitic Source) Enzymatic_Reaction Enzymatic Reaction (Lipase) Reactant_Mixing->Enzymatic_Reaction Enzyme_Removal Enzyme Removal Enzymatic_Reaction->Enzyme_Removal Crystallization Low-Temp Crystallization Enzyme_Removal->Crystallization Solvent_Evaporation Solvent Evaporation Crystallization->Solvent_Evaporation QC_Analysis Quality Control (GC/HPLC) Solvent_Evaporation->QC_Analysis

Caption: General workflow for this compound production.

Troubleshooting_Yield Troubleshooting Guide for Low Product Yield Start Low Yield of This compound Check_Enzyme Is enzyme activity confirmed? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Solution_Enzyme Replace enzyme or verify storage/handling. Check_Enzyme->Solution_Enzyme No Check_Inhibition Is there substrate/product inhibition? Check_Conditions->Check_Inhibition Yes Solution_Conditions Optimize temperature, water activity, and molar ratios. Check_Conditions->Solution_Conditions No Solution_Inhibition Implement fed-batch or in-situ product removal. Check_Inhibition->Solution_Inhibition Yes

Caption: Troubleshooting low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Linolenyl Palmitate and Its Constituent Free Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant focus on the biological activities of the free fatty acids, α-linolenic acid and palmitic acid, while direct experimental data on the biological effects of their ester form, linolenyl palmitate, remains largely unavailable. It is widely understood that fatty acid esters undergo hydrolysis in biological systems, breaking down into their constituent fatty acids and alcohol. Therefore, the biological activity of this compound is likely determined by the combined effects of its hydrolysis products: α-linolenic acid and palmitic acid.

This guide provides a detailed comparison of the known biological activities of α-linolenic acid and palmitic acid, offering insights into the potential effects of this compound upon its metabolic breakdown.

Summary of Biological Activities

The biological activities of α-linolenic acid and palmitic acid are distinct and often opposing, particularly in the context of inflammation and metabolic health. α-Linolenic acid, an omega-3 polyunsaturated fatty acid, is generally recognized for its anti-inflammatory properties[1][2][3]. In contrast, palmitic acid, a saturated fatty acid, is frequently associated with pro-inflammatory responses and the development of metabolic disorders[4][5].

Biological Activityα-Linolenic Acid (ALA)Palmitic Acid (PA)
Inflammatory Response Generally anti-inflammatory[1][2][3]. Can be converted to potent anti-inflammatory mediators like EPA and DHA[6].Generally pro-inflammatory[4][5]. Can activate inflammatory signaling pathways such as those involving Toll-like receptor 4 (TLR4)[4].
Cardiovascular Health Associated with cardiovascular protection[1].High levels are linked to an increased risk of cardiovascular diseases[4].
Metabolic Health May have beneficial effects on metabolic health.Implicated in the development of insulin (B600854) resistance and type 2 diabetes[4].
Cancer Some studies suggest anti-cancer effects[1][7].Has been shown to promote cancer metastasis in some studies[8][9].
Nervous System Considered to have neuroprotective effects[2].Can induce neurotoxicity in certain conditions[10].

Experimental Data and Protocols

Anti-Inflammatory Effects of α-Linolenic Acid

Experiment: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages.

Methodology: Murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The cells are co-treated with varying concentrations of α-linolenic acid. The concentration of NO in the cell culture supernatant is then measured using the Griess reagent assay. A reduction in NO levels in the presence of α-linolenic acid indicates an anti-inflammatory effect[3].

Results: α-Linolenic acid has been shown to significantly inhibit LPS-induced NO production in a dose-dependent manner[3]. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) gene expression[3].

Pro-Inflammatory Effects of Palmitic Acid

Experiment: Induction of Inflammatory Cytokine Expression in Human Articular Chondrocytes.

Methodology: Human articular chondrocytes are treated with palmitic acid, alone or in combination with interleukin-1β (IL-1β). The expression of pro-inflammatory genes, such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2), is quantified using real-time polymerase chain reaction (RT-PCR). An increase in the expression of these genes indicates a pro-inflammatory response[3][11].

Results: Palmitic acid has been demonstrated to upregulate the expression of IL-6 and COX-2 in chondrocytes, particularly in the presence of IL-1β, suggesting a synergistic pro-inflammatory effect[3][11].

Signaling Pathways

The opposing effects of α-linolenic acid and palmitic acid on inflammation can be visualized through their impact on key signaling pathways.

cluster_ALA α-Linolenic Acid Pathway cluster_PA Palmitic Acid Pathway ALA α-Linolenic Acid EPA_DHA EPA / DHA ALA->EPA_DHA Anti_Inflammatory Anti-inflammatory Mediators EPA_DHA->Anti_Inflammatory NFkB_Inhibition NF-κB Inhibition Anti_Inflammatory->NFkB_Inhibition PA Palmitic Acid TLR4 TLR4 Activation PA->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Pro_Inflammatory Pro-inflammatory Cytokines NFkB_Activation->Pro_Inflammatory

Figure 1: Opposing effects of ALA and PA on the NF-κB signaling pathway.

Experimental Workflow

The general workflow for assessing the inflammatory potential of these fatty acids in vitro is as follows:

start Cell Culture (e.g., Macrophages) treatment Treatment with Fatty Acid (ALA or PA) +/- Inflammatory Stimulus (LPS) start->treatment incubation Incubation treatment->incubation supernatant Collect Supernatant incubation->supernatant cells Harvest Cells incubation->cells no_assay Nitric Oxide Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant->cytokine_assay gene_expression Gene Expression Analysis (RT-PCR) cells->gene_expression data_analysis Data Analysis no_assay->data_analysis cytokine_assay->data_analysis gene_expression->data_analysis

Figure 2: General workflow for in vitro inflammation assays.

Conclusion

In the absence of direct experimental data for this compound, its biological activity can be inferred from the well-established and often contrasting effects of its constituent free fatty acids, α-linolenic acid and palmitic acid. Upon enzymatic hydrolysis in the body, this compound would release both a pro-inflammatory (palmitic acid) and an anti-inflammatory (α-linolenic acid) fatty acid. The net effect would likely depend on the specific biological context, the rate of hydrolysis, and the relative concentrations and subsequent metabolic pathways of the released free fatty acids.

For researchers and drug development professionals, it is crucial to recognize that the biological impact of administering this compound may not be inert and could elicit complex biological responses reflective of the dual nature of its components. Further in vitro and in vivo studies are warranted to directly elucidate the biological activity of this compound and to determine if it possesses unique properties independent of its hydrolysis products.

References

A Comparative Analysis of Linolenyl Palmitate from Diverse Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While specific quantitative data for linolenyl palmitate across a range of natural sources is scarce, an inferential analysis points towards sources rich in both α-linolenic acid (an omega-3 fatty acid) and palmitic acid (a saturated fatty acid) as potential reservoirs. Plant-based oils are the most probable candidates for finding this wax ester.

Potential Natural Sources and Fatty Acid Composition

The presence of this compound in a natural source is contingent on the co-occurrence of its constituent fatty acids and the enzymatic machinery for their esterification. The following table outlines several natural oils known for their significant content of α-linolenic acid and palmitic acid, making them theoretical sources of this compound. It is important to note that the exact concentration of the ester itself would require specific analysis.

Natural SourcePredominant Fatty Acidsα-Linolenic Acid Content (%)Palmitic Acid Content (%)
Flaxseed Oilα-Linolenic Acid, Linoleic Acid, Oleic Acid41.21 - 52.06.0[1]
Chia Seed Oilα-Linolenic Acid, Linoleic Acid58.25[2]-
Canola OilOleic Acid, Linoleic Acid, α-Linolenic Acid8.5 - 27.9[1]3.9 - 4.1
Soybean OilLinoleic Acid, Oleic Acid, Palmitic Acid6.810.3
Palm OilPalmitic Acid, Oleic Acid, Linoleic Acid0.244.0[3]
Cottonseed OilLinoleic Acid, Palmitic Acid, Oleic Acid0.819.8

Experimental Protocols for Analysis

The analysis of wax esters like this compound from natural sources typically involves extraction, separation, and identification. The following is a generalized protocol that can be adapted for the specific analysis of this compound.

Extraction of Lipids

A standard lipid extraction can be performed using a modified Folch or Bligh-Dyer method.

  • Homogenization: The sample (e.g., ground seeds, lyophilized tissue) is homogenized in a chloroform (B151607):methanol mixture (2:1, v/v).

  • Phase Separation: After homogenization, deionized water is added to create a biphasic system. The mixture is centrifuged to facilitate phase separation.

  • Collection: The lower chloroform phase, containing the total lipids, is carefully collected.

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Separation of Wax Esters

Thin-layer chromatography (TLC) or column chromatography can be employed to separate wax esters from other lipid classes.

  • Solid Phase: Silica gel is a commonly used stationary phase.

  • Mobile Phase: A non-polar solvent system, such as hexane:diethyl ether (9:1, v/v), is typically used to elute the wax esters.

  • Visualization: The separated bands can be visualized using iodine vapor or a fluorescent dye and scraped for further analysis.

Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying wax esters.

  • Sample Preparation: The isolated wax ester fraction is transesterified to fatty acid methyl esters (FAMEs) and fatty alcohols.

  • GC Separation: The FAMEs and fatty alcohols are separated on a suitable capillary column (e.g., a polar column for FAMEs and a non-polar column for fatty alcohols).

  • MS Identification: The mass spectra of the eluted peaks are compared with spectral libraries (e.g., NIST) for identification. The mass spectrum of the intact wax ester can also be analyzed.[4][5][6][7]

  • Quantification: Quantification is achieved by comparing the peak areas with those of internal standards.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are limited. However, the activities of its constituent fatty acids, α-linolenic acid and palmitic acid, are well-documented and offer insights into its potential physiological roles.

  • α-Linolenic Acid (ALA): As a precursor to the long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), ALA is known for its anti-inflammatory properties. It can modulate inflammatory signaling pathways, such as the NF-κB pathway, and influence the production of eicosanoids.

  • Palmitic Acid: This saturated fatty acid is a major component of cellular membranes and a key player in energy metabolism. However, excessive levels of palmitic acid have been linked to pro-inflammatory responses and cellular stress, potentially through the activation of Toll-like receptor 4 (TLR4) signaling.

The balance of these two fatty acids within the this compound molecule could result in unique biological effects, warranting further investigation.

Visualizing a Key Signaling Pathway

The following diagram illustrates a simplified representation of the fatty acid biosynthesis pathway, which is fundamental to the production of the precursors of this compound.

FattyAcidBiosynthesis cluster_cytosol Cytosol cluster_esterification Esterification AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC ATP FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS ACC->MalonylCoA PalmiticAcid Palmitic Acid (16:0) FAS->PalmiticAcid Elongases Elongases PalmiticAcid->Elongases LinolenylPalmitate This compound PalmiticAcid->LinolenylPalmitate StearicAcid Stearic Acid (18:0) Desaturases Desaturases (Δ9, Δ12, Δ15) StearicAcid->Desaturases Δ9 OleicAcid Oleic Acid (18:1n-9) OleicAcid->Desaturases Δ12 LinoleicAcid Linoleic Acid (18:2n-6) LinoleicAcid->Desaturases Δ15 AlphaLinolenicAcid α-Linolenic Acid (18:3n-3) AlphaLinolenicAcid->LinolenylPalmitate Elongases->StearicAcid Desaturases->OleicAcid Desaturases->LinoleicAcid Desaturases->AlphaLinolenicAcid

References

The Dual Influence of Linolenyl Palmitate on Model Lipid Membranes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linolenyl palmitate, a wax ester composed of the polyunsaturated α-linolenic acid and the saturated palmitic acid, presents a molecule with dual characteristics, theoretically capable of exerting complex effects on the biophysical properties of lipid membranes. Due to the absence of direct experimental studies on this compound's interaction with model lipid membranes, this guide provides a comparative analysis based on the well-documented effects of its constituent fatty acids and related lipid classes. This guide will explore the expected influence of this compound on membrane fluidity, order, and phase behavior, comparing it with the individual effects of its saturated and polyunsaturated precursors.

Theoretical Impact on Membrane Properties

The incorporation of lipids into a model membrane, typically composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or dioleoylphosphatidylcholine (DOPC), can significantly alter its physical state. The linolenyl moiety of this compound, being a polyunsaturated fatty acid (PUFA), is expected to introduce disorder and increase the fluidity of the lipid bilayer.[1][2][3] Conversely, the saturated palmitoyl (B13399708) chain is known to promote a more ordered and rigid membrane state.[4][5] This duality suggests that this compound's net effect will be dependent on its concentration, the phase state of the host membrane, and its specific orientation within the bilayer.

At temperatures above the phase transition of the model membrane (in the liquid-disordered phase), the highly flexible linolenyl chain is predicted to disrupt the packing of neighboring acyl chains, thereby increasing membrane fluidity. Below the phase transition temperature (in the gel phase), the bulky and kinked structure of the linolenyl group may create packing defects, while the palmitoyl chain could potentially intercalate with the ordered, saturated phospholipid tails.

Comparative Data on Membrane Alterations

To illustrate the potential effects of this compound, the following table summarizes experimental data for related lipids. The values for this compound are hypothetical and represent a predicted intermediate behavior.

ParameterThis compound (Predicted)α-Linolenic Acid (PUFA)Palmitic Acid (Saturated)
Effect on Membrane Fluidity Moderately IncreasesSignificantly Increases[1]Decreases[4]
Change in Phase Transition Temp (Tm) Broadens & Slightly DecreasesSignificantly Decreases & BroadensIncreases & Sharpens
Effect on Acyl Chain Order DecreasesSignificantly Decreases[2]Increases[4]
Membrane Thickness Minor DecreaseDecreases[2]Increases

Experimental Protocols for Membrane Interaction Studies

To empirically determine the effects of this compound, standard biophysical techniques can be employed.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes associated with the phase transitions of lipids in a membrane.[6][7]

Methodology:

  • Liposome (B1194612) Preparation: Multilamellar vesicles (MLVs) are prepared by the thin-film hydration method. A mixture of the model lipid (e.g., DPPC) and varying molar percentages of this compound are dissolved in chloroform (B151607). The solvent is evaporated under a stream of nitrogen to form a thin lipid film, which is then dried under vacuum for at least 2 hours to remove residual solvent. The lipid film is hydrated with a buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at a temperature above the Tm of the pure lipid.[8]

  • DSC Analysis: The liposome suspension is loaded into an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The samples are scanned over a temperature range that encompasses the phase transition of the lipid, typically at a scan rate of 1-2°C/min.[9] The resulting thermogram plots heat flow against temperature, revealing the pre-transition (Tp) and main transition (Tm) temperatures and the enthalpy (ΔH) of the transitions.[8]

Fluorescence Spectroscopy

Fluorescence spectroscopy, using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), can provide insights into the microviscosity and order of the lipid bilayer.[10][11]

Methodology:

  • Liposome Preparation with Probe: Liposomes containing this compound are prepared as described for DSC. The fluorescent probe DPH is added to the initial lipid solution in chloroform at a lipid-to-probe molar ratio of approximately 200:1.

  • Fluorescence Anisotropy Measurement: The liposome suspension is placed in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers. DPH is excited with vertically polarized light at ~357 nm, and the vertical (IVV) and horizontal (IVH) components of the emitted fluorescence at ~430 nm are measured.[12][13]

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[10]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Membrane Analysis

G cluster_prep Liposome Preparation cluster_analysis Biophysical Analysis cluster_interpretation Data Interpretation A Lipid Mixture (DPPC + this compound) B Thin Film Hydration A->B C Formation of Multilamellar Vesicles (MLVs) B->C D Differential Scanning Calorimetry (DSC) C->D E Fluorescence Spectroscopy (DPH Anisotropy) C->E F Phase Transition (Tm, ΔH) D->F G Membrane Fluidity (Anisotropy, r) E->G H Effect on Membrane Order and Fluidity F->H G->H

Caption: Workflow for analyzing this compound's membrane effects.

Impact on GPCR Signaling

Changes in membrane fluidity can modulate the function of transmembrane proteins, such as G-protein coupled receptors (GPCRs).[14][15][16] Increased fluidity can alter the conformational dynamics of the receptor, affecting ligand binding and subsequent G-protein activation.[17]

G A This compound Incorporation B Increased Membrane Fluidity A->B C GPCR Conformational Change B->C E G-Protein Activation C->E D Ligand Binding D->C F Downstream Signaling (e.g., cAMP production) E->F

Caption: Hypothetical GPCR signaling modulation by this compound.

References

A Comparative Guide to Analytical Methods for Wax Ester Analysis: A Cross-Validation Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of wax esters is critical for applications ranging from quality control in natural products and cosmetics to understanding their role in biological systems. The selection of an appropriate analytical method is a pivotal step that dictates the reliability and comparability of experimental data. This guide provides a comprehensive cross-validation of the most prevalent analytical techniques for wax ester analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance at a Glance

The choice of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative performance of GC-MS, HPLC-ELSD, and LC-MS for wax ester analysis, based on available data from various studies. It is important to note that these values can vary depending on the specific wax ester, sample matrix, and instrument configuration.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1]Separation based on polarity, with detection by light scattering of non-volatile analytes.[1]Combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry for detection and identification.
Analytes Best suited for volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to ~C54.A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[1][2]A wide range of wax esters, with the ability to analyze and identify specific molecular species in complex mixtures.
Sample Preparation Often requires derivatization to increase volatility, although direct high-temperature analysis is possible.Minimal sample preparation is typically required, mainly dissolution in a suitable organic solvent.[1]Simple sample filtration is often sufficient.[3]
Linearity (R²) Generally exhibits good linearity over a defined concentration range.Response can be non-linear, often requiring curve fitting for quantification.[1]Typically provides excellent linearity over a wide dynamic range.
Precision (%RSD) Good precision is achievable with optimized methods.For some lipids, intra-day precision was <11.2% and inter-day precision was 10.2%.[4]High precision is a key feature of LC-MS analysis.
Accuracy (% Recovery) For certain lipids, recoveries were between 92.9% and 108.5%.[4]Dependent on the calibration model and the similarity of standards to the sample.High accuracy is achievable with the use of appropriate internal standards.
Limit of Detection (LOD) / Limit of Quantification (LOQ) Generally high sensitivity with low LOD and LOQ.For 1-triacontanol, a fatty alcohol, LOD was 0.2 mg/L and LOQ was 0.6 mg/L. For other lipids, LODs were between 0.02 and 0.04 µg and LOQs between 0.04 and 0.10 µg.[4]Offers unparalleled sensitivity, often in the picogram to femtogram range.[5]

Experimental Workflows and Method Selection

A systematic approach to cross-validating different analytical methods is crucial for ensuring the consistency and reliability of results.[4] The general experimental workflow for these techniques involves sample preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Extraction Extraction Purification Purification/ Fractionation Extraction->Purification Derivatization Derivatization (if required, e.g., GC-MS) Purification->Derivatization HPLC_ELSD HPLC-ELSD Purification->HPLC_ELSD LCMS LC-MS Purification->LCMS GCMS GC-MS Derivatization->GCMS Identification Peak Identification GCMS->Identification HPLC_ELSD->Identification LCMS->Identification Quantification Quantification Identification->Quantification Validation Method Validation Quantification->Validation

General workflow for the cross-validation of analytical methods for wax ester analysis.

The selection of the optimal analytical technique is a critical decision that depends on the specific research question and the properties of the wax esters being analyzed.

Decision_Tree start Start: Analyze Wax Esters q1 Are the analytes volatile & thermally stable? start->q1 q2 Is structural elucidation a primary goal? q1->q2 Yes q3 Is high throughput and universal detection required? q1->q3 No q4 Is the highest sensitivity and specificity required? q2->q4 No gcms GC-MS q2->gcms Yes q3->q4 No hplc_elsd HPLC-ELSD q3->hplc_elsd Yes q4->hplc_elsd No lcms LC-MS q4->lcms Yes

Decision tree for selecting an analytical method for wax ester analysis.

Detailed Experimental Protocols

Reproducible scientific research is built upon detailed and validated experimental protocols.[4] Below are representative methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is particularly effective for the analysis of volatile and thermally stable wax esters. High-temperature GC methods allow for the analysis of intact wax esters.

  • Sample Preparation : Dissolve the wax ester sample in a suitable solvent such as hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.[1][6]

  • Instrumentation :

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[1]

    • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.[1]

    • Column: DB-1 HT fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).[1][6]

  • GC-MS Conditions :

    • Injector Temperature: 325°C (Splitless mode).[1]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes; ramp to 200°C at 40°C/min; ramp to 320°C at 3°C/min, hold for 10 minutes.[1] For higher molecular weight waxes, the final temperature can be increased to 390°C.[6]

    • MS Transfer Line Temperature: 310°C.[1]

    • Ion Source Temperature: 230°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-850.[1]

  • Calibration : Prepare a series of calibration standards of a representative wax ester (e.g., behenyl stearate) in the concentration range of interest. Generate a calibration curve by plotting the peak area against the concentration.[1]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol

HPLC offers versatility in separating a wide range of wax esters, and the choice of detector influences sensitivity and specificity.[4] ELSD is a universal detector suitable for non-volatile compounds.

  • Sample Preparation : Dissolve the wax sample in an appropriate solvent mixture, such as chloroform/methanol (B129727) (2:1, v/v), to a known concentration.[1][4]

  • Instrumentation :

    • HPLC System: Waters Alliance system or equivalent.[1]

    • Detector: Waters 2424 Evaporative Light Scattering Detector (ELSD) or equivalent.[1]

    • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1][2]

  • HPLC-ELSD Conditions :

    • Mobile Phase: A gradient of methanol and chloroform.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • ELSD Settings:

      • Nebulizer Temperature: 60°C.[1]

      • Drift Tube Temperature: 60°C.[1]

      • Gas Flow (Nitrogen): 2.5 L/min.[1]

  • Calibration : Prepare calibration standards of a representative wax ester over the desired concentration range.[1] Due to the non-linear response of the ELSD, a calibration curve with multiple points should be used for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS provides high sensitivity and specificity, allowing for the detailed characterization and quantification of wax ester molecular species.[5]

  • Sample Preparation : A simple filtration step is often sufficient for sample preparation.[3]

  • Instrumentation :

    • LC System: Agilent 1290 HPLC or equivalent.[5]

    • Mass Spectrometer: Q-TOF (Quadrupole Time-of-Flight) or Triple Quadrupole mass spectrometer.[5][3]

    • Column: Agilent Poroshell 120 EC-C18 (e.g., 100 mm × 3.0 mm, 2.7-µm).[3]

  • LC-MS Conditions :

    • Mobile Phase: A gradient of two or more solvents, for example, a ramp from 30% to 100% of a secondary solvent over 24 minutes.[3]

    • Flow Rate: 0.25 mL/min.[3]

    • Column Temperature: 50°C.[3]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

    • MS Settings:

      • Nebulizer Pressure: 30 psig.[3]

      • Drying Gas Temperature: 325°C.[3]

      • Drying Gas Flow: 4 L/min.[3]

      • Scan Range: m/z 200-1500.[3]

  • Data Analysis : Utilize software for molecular feature extraction and database searching to identify and quantify wax esters. MS/MS analysis is crucial for the positive identification of individual wax ester isomers by breaking the ester linkage and identifying the alcohol and fatty acid components.[3]

Conclusion

The cross-validation of analytical methods is a cornerstone of robust scientific inquiry, ensuring data integrity and comparability across different studies and laboratories. For wax ester analysis, GC-MS, HPLC-ELSD, and LC-MS each offer distinct advantages. GC-MS is a powerful tool for the analysis of volatile and thermally stable wax esters, providing detailed structural information. HPLC-ELSD offers a more universal detection approach for a broader range of wax esters, including those with high molecular weights and thermal instability, often with simpler sample preparation.[1] LC-MS stands out for its exceptional sensitivity and specificity, enabling the detailed profiling and quantification of individual wax ester species in complex matrices. The ultimate choice of method should be guided by the specific analytical requirements of the research, including the nature of the wax esters, the complexity of the sample matrix, and the desired level of quantitative accuracy and structural detail.

References

Efficacy of Linolenyl Palmitate as a Lubricant Compared to Synthetic Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate lubricant is critical in applications demanding high performance, stability, and biocompatibility. While synthetic esters have traditionally dominated the landscape of high-performance lubricants, there is growing interest in bio-based alternatives like linolenyl palmitate. This guide provides an objective comparison of the predicted lubricating efficacy of this compound with established synthetic esters, supported by experimental data from analogous compounds and standardized testing protocols.

Introduction to this compound and Synthetic Esters

This compound is a wax ester, an ester of a long-chain fatty alcohol (linolenyl alcohol) and a long-chain fatty acid (palmitic acid). Such bio-based esters are gaining attention for their potential biodegradability and lubricating properties.[1] Their long, straight-chain structures can form effective lubricating films, reducing friction and wear.[1]

Synthetic esters, a broad category of lubricants, are engineered to deliver specific performance characteristics.[2] Common classes include diesters, polyol esters, and phosphate (B84403) esters, each offering a unique combination of thermal stability, lubricity, and additive compatibility.[3][4]

Due to a lack of direct tribological studies on this compound, this guide will extrapolate its potential performance based on the known properties of wax esters and fatty acid esters and compare them against various classes of synthetic esters for which experimental data is available.

Comparative Tribological Performance

The lubricating performance is primarily evaluated by the coefficient of friction (COF), which indicates lubricity, and the wear scar diameter (WSD), which signifies anti-wear properties. The following table summarizes typical performance data for different ester-based lubricants, providing a baseline for comparison.

Lubricant TypeRepresentative Compound(s)Coefficient of Friction (μ)Wear Scar Diameter (WSD) (mm)Key Observations
Wax Ester (Predicted for this compound) Cetyl Palmitate, Stearyl StearateData not availableData not availableLong carbon chains are expected to form stable lubricating films, with saturated esters generally showing better tribological properties than unsaturated ones.
Diester Di-2-ethylhexyl sebacate~0.11 - 0.17Data not availableOffer good low-temperature properties and a lower friction coefficient compared to mineral oils.
Polyol Ester Trimethylolpropane (TMP) esters, Pentaerythritol (PE) esters~0.05 - 0.10~0.45 - 0.62Exhibit excellent thermal stability and friction reduction properties, comparable to fully formulated commercial lubricants.
Phosphate Ester Tricresyl phosphate (TCP)Data not availableData not availableKnown for excellent anti-wear and fire-resistant properties, forming a protective polyphosphate film on metal surfaces.
Experimental Protocols

Standardized test methods are crucial for evaluating and comparing the performance of lubricants. The following are detailed methodologies for key experiments cited in tribological studies.

1. Four-Ball Wear Test (ASTM D4172)

  • Objective: To determine the wear-preventive characteristics of a lubricant.

  • Apparatus: A four-ball tribometer, which consists of three stationary steel balls held in a cup and a fourth ball rotated against them under a specified load.

  • Procedure:

    • The test lubricant is placed in the cup, covering the three stationary balls.

    • The fourth ball is pressed against the stationary balls with a defined load.

    • The top ball is rotated at a constant speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes) and temperature.

    • After the test, the wear scars on the three stationary balls are measured under a microscope and averaged to determine the mean wear scar diameter (WSD).

2. Pin-on-Disk Test

  • Objective: To assess the friction and wear properties of a lubricant under sliding contact.

  • Apparatus: A pin-on-disk tribometer, where a stationary pin is loaded against a rotating disk.

  • Procedure:

    • The lubricant is applied to the surface of the disk.

    • A specific load is applied to the pin, pressing it against the disk.

    • The disk is rotated at a constant speed for a predetermined duration.

    • A sensor measures the tangential force on the pin, which is used to calculate the coefficient of friction.

    • Wear is quantified by measuring the volume of material lost from the pin and/or the disk.

Lubrication Mechanism of Esters

The efficacy of ester-based lubricants is largely attributed to their polarity. The ester functional groups are polar, leading to a strong affinity for metal surfaces. This results in the formation of a durable adsorbed film that separates the moving surfaces, thereby reducing friction and preventing wear. For fatty acid esters like this compound, the long hydrocarbon chains contribute to the formation of a stable and resilient lubricating film.

Visualizations

Experimental Workflow for Lubricant Efficacy Evaluation

The following diagram illustrates a typical workflow for the experimental evaluation of a lubricant's tribological performance.

G cluster_prep Preparation cluster_testing Tribological Testing cluster_analysis Analysis cluster_results Results & Conclusion Lube_Prep Lubricant Formulation (e.g., this compound, Synthetic Esters) Four_Ball Four-Ball Test (ASTM D4172) Lube_Prep->Four_Ball Pin_On_Disk Pin-on-Disk Test Lube_Prep->Pin_On_Disk Substrate_Prep Substrate Preparation (Cleaning and Characterization) Substrate_Prep->Four_Ball Substrate_Prep->Pin_On_Disk COF_Analysis Coefficient of Friction (COF) Measurement Four_Ball->COF_Analysis WSD_Analysis Wear Scar Diameter (WSD) Measurement Four_Ball->WSD_Analysis Pin_On_Disk->COF_Analysis Pin_On_Disk->WSD_Analysis Data_Comp Data Comparison and Performance Evaluation COF_Analysis->Data_Comp Surface_Analysis Surface Characterization (e.g., SEM, XPS) WSD_Analysis->Surface_Analysis WSD_Analysis->Data_Comp Surface_Analysis->Data_Comp Conclusion Conclusion on Lubricant Efficacy Data_Comp->Conclusion

Caption: Experimental workflow for tribological testing of lubricants.

Logical Relationship of Factors Influencing Lubricant Performance

This diagram outlines the key factors that determine the overall performance of an ester-based lubricant.

G Chain_Length Fatty Acid/Alcohol Chain Length Polarity Polarity Chain_Length->Polarity Saturation Degree of Unsaturation Thermal_Stability Thermal Stability Saturation->Thermal_Stability Branching Molecular Branching Viscosity Viscosity Branching->Viscosity Ester_Type Ester Type (e.g., Wax, Polyol) Ester_Type->Polarity Lubricity Lubricity (COF) Polarity->Lubricity Viscosity->Lubricity Anti_Wear Anti-Wear (WSD) Viscosity->Anti_Wear Thermal_Stability->Anti_Wear

References

Safety Operating Guide

Proper Disposal of Linolenyl Palmitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not only a matter of regulatory compliance but also a critical component of a safe and environmentally responsible research environment. This guide provides detailed, step-by-step procedures for the safe disposal of linolenyl palmitate, ensuring the protection of personnel and the environment. While this compound is a wax ester comprised of linolenic acid and palmitic acid, and similar palmitate esters often exhibit low toxicity, the absence of a specific, publicly available Safety Data Sheet (SDS) necessitates a cautious approach to its disposal. Therefore, it is prudent to handle and dispose of this compound as a potentially hazardous chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

In Case of a Spill:

  • Alert colleagues in the immediate area.

  • For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand, or earth).

  • Scoop the absorbed material into a designated, labeled waste container.

  • Clean the spill area with soap and water.

  • For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

Step-by-Step Disposal Procedure

The following procedure is based on general best practices for laboratory chemical waste disposal and should be followed in the absence of specific institutional guidelines to the contrary.

  • Waste Identification and Classification:

    • Treat all unused or waste this compound as chemical waste. Do not dispose of it in the regular trash or down the drain.[1][2]

  • Containerization:

    • Use a chemically compatible and leak-proof container for waste collection. The original product container is often a suitable choice if it is in good condition.[3]

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "Waste this compound." Also, note the date when the first waste was added to the container.

    • Keep the waste container securely closed at all times, except when adding waste.[1]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.

    • Segregate the this compound waste from incompatible materials. As a general precaution, store it away from strong oxidizing agents, acids, and bases.

    • Ensure the SAA is inspected weekly for any signs of leakage.

  • Disposal Request and Pick-up:

    • Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or equivalent hazardous waste management service.

    • Do not attempt to transport the chemical waste off-site yourself.

  • Empty Container Disposal:

    • A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed.

    • To triple-rinse, use a small amount of a suitable solvent (such as ethanol (B145695) or another solvent capable of dissolving the residue). Each rinse should use a solvent volume of about 5% of the container's capacity.

    • The collected rinseate must be disposed of as hazardous waste.

    • After triple-rinsing, deface all chemical labels on the empty container, remove the cap, and it can then typically be disposed of as regular trash.

Quantitative Data Summary

While specific quantitative hazard data for this compound is not available, the table below summarizes general storage and accumulation limits for chemical waste in a laboratory setting as a reference.

ParameterGuideline
Maximum Hazardous Waste in SAA 55 gallons
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time for Partial Container Up to 12 months
Time to Remove Full Container from SAA Within 3 calendar days
Triple-Rinse Solvent Volume Approximately 5% of the container volume per rinse

Note: These are general guidelines. Always consult your institution's specific waste management policies.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal cluster_empty_container Empty Container Management start Start: Have Linolenyl Palmitate for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Chemical Waste ppe->classify containerize Use Labeled, Compatible, Sealed Waste Container classify->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Arrange for Pickup by Institutional EHS store->request_pickup is_empty Container Empty? store->is_empty ehs_disposal EHS Manages Final Treatment and Disposal request_pickup->ehs_disposal end End of Process ehs_disposal->end triple_rinse Triple-Rinse with Appropriate Solvent is_empty->triple_rinse collect_rinseate Collect Rinseate as Hazardous Waste triple_rinse->collect_rinseate dispose_container Deface Labels and Dispose of Container as Regular Trash triple_rinse->dispose_container collect_rinseate->containerize Add to Waste

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical wastes are managed in a compliant and responsible manner. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling Linolenyl palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Linolenyl Palmitate

This guide provides essential procedural information for the safe handling, storage, and disposal of this compound in a laboratory setting. The information is compiled based on standard safety protocols for fatty acid esters, a class of compounds to which this compound belongs.

Overview and Hazard Assessment
Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent direct contact with this compound. The following table summarizes the recommended equipment.

Protection Type Equipment Specification Purpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes.[1][2]
Skin Protection Standard laboratory coat. Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact.[1][3]
Respiratory Protection Generally not required under normal use with adequate ventilation.Use a NIOSH-approved respirator if aerosols are generated or ventilation is poor.[1]
Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Ignition Sources: Keep away from heat, sparks, and open flames. While not highly flammable, fatty acid esters are combustible.

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area. Recommended storage temperature is typically refrigerated (2–8 °C) to maintain stability.

  • Containers: Keep containers tightly closed when not in use.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency and First Aid Measures

Immediate and appropriate responses to accidental exposure are critical. The following table outlines first aid procedures.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water. If irritation develops or persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention.
Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Evacuate: Alert others in the area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean: Carefully collect the absorbed material into a suitable container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal:

  • Waste: Dispose of waste this compound and contaminated materials in accordance with all applicable local, regional, and national regulations.

  • Environment: Do not allow the chemical to enter drains, sewers, or waterways.

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Required PPE (Lab Coat, Gloves, Goggles) prep_sds Review Safety Data (or equivalent) prep_ppe->prep_sds prep_area Prepare Well-Ventilated Work Area prep_sds->prep_area handle_retrieve Retrieve from Storage prep_area->handle_retrieve handle_weigh Weigh/Measure Chemical handle_retrieve->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_store Return to Storage handle_exp->cleanup_store cleanup_dispose Dispose of Waste Properly cleanup_store->cleanup_dispose cleanup_decon Decontaminate Work Area cleanup_dispose->cleanup_decon

Caption: Standard workflow for handling this compound.

G action_node action_node end_node end_node alert_node alert_node start Exposure or Spill Occurs is_spill Is it a Spill? start->is_spill is_major_spill Major Spill? is_spill->is_major_spill Yes is_exposure Personal Exposure? is_spill->is_exposure No spill_minor Contain with Absorbent is_major_spill->spill_minor No spill_major Evacuate Area & Alert Supervisor is_major_spill->spill_major Yes cleanup Clean & Decontaminate Area spill_minor->cleanup report Report Incident spill_major->report exposure_skin Skin Contact? is_exposure->exposure_skin Yes exposure_eye Eye Contact? exposure_skin->exposure_eye No action_skin Wash with Soap & Water for 15 min exposure_skin->action_skin Yes action_eye Flush Eyes at Eyewash for 15 min exposure_eye->action_eye Yes seek_medical Seek Medical Attention action_skin->seek_medical action_eye->seek_medical seek_medical->report cleanup->report

Caption: Emergency response plan for spills or personal exposure.

References

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